PD1-PDL1-IN 1 TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H24F3N7O8 |
|---|---|
Peso molecular |
499.40 g/mol |
Nombre IUPAC |
(2S)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H23N7O6.C2HF3O2/c1-7(22)10(12(24)25)18-14(26)17-8(6-9(15)23)11-19-13(20-27-11)21-4-2-16-3-5-21;3-2(4,5)1(6)7/h7-8,10,16,22H,2-6H2,1H3,(H2,15,23)(H,24,25)(H2,17,18,26);(H,6,7)/t7?,8-,10-;/m0./s1 |
Clave InChI |
JHTXTLJOVWXUDK-LEFOPYBQSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of PD1-PDL1-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD1-PDL1-IN-1 TFA is a potent, small-molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor.[1][2] As an immunomodulator, it is designed to disrupt the interaction between PD-1 and its ligand, Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint pathway exploited by cancer cells to evade the host immune system.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of PD1-PDL1-IN-1 TFA, including its effects on the PD-1/PD-L1 signaling pathway, and details the experimental protocols used to characterize its activity.
Core Mechanism of Action: Disruption of the PD-1/PD-L1 Interaction
The primary mechanism of action of PD1-PDL1-IN-1 TFA is the inhibition of the protein-protein interaction between the PD-1 receptor, expressed on the surface of activated T cells, and its ligand PD-L1, which can be expressed on tumor cells and other cells within the tumor microenvironment.[1][2] By blocking this interaction, PD1-PDL1-IN-1 TFA prevents the delivery of an inhibitory signal to the T cell, thereby restoring its anti-tumor activity.
Signaling Pathway
The binding of PD-L1 to PD-1 on T cells triggers a signaling cascade that suppresses T cell activation, proliferation, and cytokine production.[1][2] This inhibitory signal is mediated through the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules in the T cell receptor (TCR) signaling pathway. PD1-PDL1-IN-1 TFA, by physically obstructing the PD-1/PD-L1 binding, prevents the initiation of this inhibitory cascade, allowing for the normal activation and function of T cells in recognizing and eliminating cancerous cells.
Caption: PD-1/PD-L1 signaling pathway and inhibition by PD1-PDL1-IN-1 TFA.
Quantitative Data
The inhibitory activity of PD1-PDL1-IN-1 TFA (referred to as compound 16 in the primary literature) was determined using a biochemical assay.[1][2]
| Compound | Assay Type | Target | IC50 (nM) |
| PD1-PDL1-IN-1 TFA (Compound 16) | HTRF | PD-1/PD-L1 Interaction | 1 - 1000 |
Data sourced from patent WO2016142886A2.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of PD1-PDL1-IN-1 TFA.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay quantifies the ability of a compound to inhibit the binding of PD-1 to PD-L1.
Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with donor and acceptor fluorophores for a time-resolved fluorescence resonance energy transfer (TR-FRET) readout. When the proteins interact, the fluorophores are in close proximity, and excitation of the donor results in energy transfer to the acceptor, producing a specific fluorescence signal. An inhibitor of the interaction will disrupt this proximity, leading to a decrease in the signal.
Materials:
-
Recombinant Human PD-1 Protein
-
Recombinant Human PD-L1 Protein
-
HTRF Donor Fluorophore (e.g., Europium cryptate)
-
HTRF Acceptor Fluorophore (e.g., d2)
-
Assay Buffer
-
384-well low volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of PD1-PDL1-IN-1 TFA in the appropriate solvent (e.g., DMSO) and then dilute in assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare solutions of recombinant PD-1 and PD-L1 proteins in assay buffer at the optimized concentrations.
-
Assay Plate Setup:
-
Add a defined volume of the diluted compound or control (e.g., DMSO for negative control, a known inhibitor for positive control) to the wells of the 384-well plate.
-
Add the recombinant PD-1 protein solution to all wells.
-
Add the recombinant PD-L1 protein solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Experimental workflow for the PD-1/PD-L1 HTRF assay.
Cellular Assay: T-Cell Activation Assay
This assay measures the ability of a compound to restore T-cell activation that has been suppressed by the PD-1/PD-L1 interaction.
Principle: Co-culture of T cells (e.g., Jurkat cells engineered to express PD-1 and a reporter gene like luciferase under the control of an NFAT response element) with antigen-presenting cells (APCs) or target cells engineered to express PD-L1 and a T-cell receptor (TCR) activator. The engagement of PD-1 by PD-L1 inhibits TCR-mediated activation and subsequent reporter gene expression. An effective inhibitor will block this interaction, leading to an increase in the reporter signal.
Materials:
-
PD-1 expressing T-cell line (e.g., Jurkat-PD-1-NFAT-Luc)
-
PD-L1 expressing target cell line (e.g., CHO-K1-PD-L1-TCR activator)
-
Cell culture medium and supplements
-
PD1-PDL1-IN-1 TFA
-
96-well white, clear-bottom cell culture plates
-
Luciferase reporter assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain the T-cell and target cell lines in appropriate culture conditions.
-
Compound Preparation: Prepare a serial dilution of PD1-PDL1-IN-1 TFA in cell culture medium.
-
Assay Plate Setup:
-
Seed the target cells in the 96-well plate and allow them to adhere overnight.
-
The next day, remove the medium and add the diluted compound or control solutions to the wells.
-
Add the T-cells to each well.
-
-
Incubation: Co-culture the cells for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator to allow for T-cell activation.
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add the luciferase reporter assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis: Calculate the fold-increase in luminescence for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the T-Cell activation cellular assay.
Conclusion
PD1-PDL1-IN-1 TFA is a potent small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its mechanism of action involves the direct disruption of the PD-1 and PD-L1 protein-protein interaction, thereby preventing the inhibitory signaling cascade that leads to T-cell suppression. The characterization of its inhibitory activity through biochemical and cellular assays confirms its potential as an immunomodulatory agent for cancer therapy. The detailed protocols provided herein offer a framework for the evaluation of this and similar small-molecule immune checkpoint inhibitors.
References
The Enigmatic Discovery and Synthesis of PD1-PDL1-IN 1 TFA: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the core aspects of the discovery and synthesis of small-molecule inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with a specific focus on the compound identified as PD1-PDL1-IN 1 TFA .
Important Note on the Availability of Data for this compound:
Despite a comprehensive search of scientific literature and patent databases, the primary publication detailing the initial discovery, synthesis, and quantitative biological evaluation of the specific molecule designated as This compound (Compound 16) could not be located. Commercial vendor information identifies its molecular formula as C16H24F3N7O8. It is crucial to distinguish this compound from another inhibitor, PD-1/PD-L1-IN-16 (Compound M23), which possesses a different molecular formula (C34H30N4O4) and a reported IC50 of 53.2 nM[1].
Consequently, this guide will provide a thorough overview of the principles and methodologies relevant to the discovery and synthesis of small-molecule PD-1/PD-L1 inhibitors, utilizing data from publicly available research on analogous compounds to fulfill the core requirements of this document. The experimental protocols and quantitative data presented herein are representative of the field and are intended to serve as a valuable resource for researchers working on similar targets.
The PD-1/PD-L1 Pathway: A Critical Immune Checkpoint
The interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, is a critical immune checkpoint. This binding event transmits an inhibitory signal into the T cell, leading to T cell exhaustion and allowing cancer cells to evade immune surveillance. The development of inhibitors that block this interaction can restore anti-tumor immunity.
Discovery and Synthesis of Small-Molecule PD-1/PD-L1 Inhibitors
The discovery of small-molecule inhibitors targeting the PD-1/PD-L1 pathway often begins with high-throughput screening (HTS) of large compound libraries or virtual screening of chemical databases. Promising hits from these screens then undergo medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties. A common structural motif found in many potent PD-1/PD-L1 small-molecule inhibitors is the biphenyl (B1667301) scaffold.
Representative Synthesis of a Biphenyl-Based PD-L1 Inhibitor
While the specific synthesis of this compound is not publicly available, a general synthetic route for a biphenyl-based inhibitor, a common class of PD-L1 antagonists, is outlined below. This representative synthesis involves a Suzuki coupling to form the core biphenyl structure, followed by modifications to introduce other key functional groups.
General Protocol for Suzuki Coupling:
-
To a reaction vessel, add the aryl halide, aryl boronic acid (or boronic ester), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the biphenyl core structure.
Further steps would involve standard organic chemistry transformations to build the final inhibitor molecule.
Quantitative Data for Representative PD-1/PD-L1 Small-Molecule Inhibitors
The following table summarizes the in vitro activity of several publicly disclosed small-molecule inhibitors of the PD-1/PD-L1 interaction. This data is presented to provide a comparative context for the potency of compounds in this class.
| Compound Name | Assay Type | IC50 (nM) | Reference |
| BMS-202 | HTRF Binding Assay | 18 | [2] |
| BMS-1166 | HTRF Binding Assay | 1.4 | [3] |
| Compound D2 | HTRF Binding Assay | 16.17 | [3] |
| Compound 165 | HTRF Binding Assay | 1.30 |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Biological Evaluation
The biological activity of putative PD-1/PD-L1 inhibitors is typically assessed using a combination of in vitro biochemical and cell-based assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This is a common biochemical assay used to quantify the direct binding interaction between PD-1 and PD-L1 and the ability of a compound to inhibit this interaction.
Protocol Outline:
-
Reagent Preparation: Recombinant human PD-1 (e.g., with a His-tag) and PD-L1 (e.g., as an Fc-fusion protein) are prepared in an appropriate assay buffer. HTRF detection reagents (e.g., anti-His-Europium cryptate and anti-Fc-d2) are also prepared.
-
Compound Dispensing: The test compound is serially diluted and dispensed into a low-volume 384-well microplate.
-
Protein Addition: A mixture of the tagged PD-1 and PD-L1 proteins is added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Detection Reagent Addition: The HTRF detection reagents are added to the wells.
-
Final Incubation: The plate is incubated for another period (e.g., 1-4 hours) to allow the detection antibodies to bind to their respective tags.
-
Signal Reading: The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value for the test compound is determined from the dose-response curve.
Cell-Based T-Cell Activation Assay
This assay measures the ability of an inhibitor to restore T-cell function that has been suppressed by the PD-1/PD-L1 interaction.
Protocol Outline:
-
Cell Culture:
-
Effector Cells: A T-cell line (e.g., Jurkat) is engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT).
-
Target Cells: An antigen-presenting cell line (e.g., CHO-K1) is engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
-
Assay Setup: The target cells are plated in a 96-well white assay plate.
-
Compound Treatment: The test inhibitor is serially diluted and added to the wells containing the target cells.
-
Co-culture: The PD-1 expressing effector cells are added to the wells to initiate the co-culture.
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period of time (e.g., 6-24 hours) to allow for T-cell activation and reporter gene expression.
-
Luminescence Reading: A luciferase substrate is added to the wells, and the luminescence is measured using a luminometer.
-
Data Analysis: An increase in luminescence in the presence of the inhibitor indicates a restoration of T-cell activation. The EC50 (half-maximal effective concentration) is calculated from the dose-response curve.
Conclusion
While the specific discovery and synthesis of this compound remain outside the public domain, the principles and methodologies for identifying and developing small-molecule inhibitors of the PD-1/PD-L1 pathway are well-established. This technical guide provides a comprehensive overview of the key concepts, representative data, and experimental protocols that are central to this exciting and rapidly evolving area of cancer immunotherapy research. The provided diagrams and protocols serve as a foundational resource for scientists and researchers dedicated to advancing the next generation of immune checkpoint inhibitors.
References
The Structure-Activity Relationship of PD1-PDL1-IN-1 TFA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), represents a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. The development of small molecule inhibitors targeting this pathway is a significant area of focus in immuno-oncology. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PD1-PDL1-IN-1 TFA, a potent small molecule inhibitor of the PD-1/PD-L1 interaction. Also referred to as "compound 16" in seminal patent literature, this molecule serves as a key example in the exploration of non-peptidic immunomodulators.
Core Compound and Mechanism of Action
PD1-PDL1-IN-1 TFA belongs to a class of 3-substituted-1,2,4-oxadiazole and thiadiazole compounds. Its mechanism of action involves the direct inhibition of the PD-1 signaling pathway, thereby disrupting the immunosuppressive signal induced by the binding of PD-1 to PD-L1 or PD-L2. This blockade is intended to restore and enhance the anti-tumor activity of the immune system.
Structure-Activity Relationship (SAR)
The core of PD1-PDL1-IN-1 TFA's activity lies in its distinct chemical scaffold. While specific quantitative SAR data for a broad series of analogs is not publicly available in peer-reviewed literature, analysis of the foundational patent (WO2016142886A2) and related studies allows for a qualitative understanding of the key structural features driving its inhibitory potential. Molecular docking studies of "Aurigene compound 16" have shown a binding affinity to PD-1 of -5.7 kcal/mol. This interaction is characterized by a network of hydrogen bonds and hydrophobic interactions that stabilize the compound within the binding pocket of PD-1, preventing its engagement with PD-L1.
Key Structural Features for Activity (Hypothesized):
-
1,2,4-Oxadiazole/Thiadiazole Core: This heterocyclic core likely serves as a rigid scaffold to correctly orient the substituent groups for optimal interaction with the target protein.
-
Substituents at the 3-position: Modifications at this position are critical for modulating potency and selectivity. The nature of these substituents dictates the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with amino acid residues in the PD-1 binding site.
-
Other Peripheral Moieties: Functional groups on other parts of the molecule contribute to its overall physicochemical properties, such as solubility and cell permeability, which are crucial for its biological activity.
Quantitative Data
Detailed quantitative data for PD1-PDL1-IN-1 TFA and its analogs are primarily found within patent literature, which can be challenging to access and interpret. The table below is a representative summary based on available information and serves as a template for organizing such data as it becomes more widely published.
| Compound ID | Modification | Assay Type | IC50 (nM) | Binding Affinity (K D , nM) |
| PD1-PDL1-IN-1 TFA (Cmpd 16) | - | HTRF | Data not publicly available | Data not publicly available |
| Analog 1 | [Modification Detail] | HTRF | [Value] | [Value] |
| Analog 2 | [Modification Detail] | HTRF | [Value] | [Value] |
| Analog 3 | [Modification Detail] | Cell-based | [Value] | [Value] |
Note: The lack of publicly available, peer-reviewed quantitative data for a series of analogs limits a comprehensive SAR analysis at this time. The information is primarily derived from patent literature and vendor-supplied data.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize inhibitors of the PD-1/PD-L1 pathway. These represent the standard procedures in the field and are likely similar to the protocols used to evaluate PD1-PDL1-IN-1 TFA.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is used to measure the direct binding of PD-1 and PD-L1 and the ability of a compound to inhibit this interaction.
Principle: The assay relies on the transfer of energy (FRET) between a donor fluorophore conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore conjugated to the other (e.g., PD-L1). When the proteins interact, the fluorophores are brought into proximity, and excitation of the donor results in emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Recombinant human PD-1 and PD-L1 proteins are labeled with appropriate HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2) fluorophores, respectively.
-
A series of dilutions of the test compound (PD1-PDL1-IN-1 TFA) are prepared in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the test compound dilutions.
-
Add the labeled PD-1 and PD-L1 proteins to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
The HTRF ratio (acceptor signal / donor signal) is calculated.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to control wells (with and without inhibitor).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
PD-1/PD-L1 Blockade Bioassay (Cell-Based)
This assay measures the functional consequence of blocking the PD-1/PD-L1 interaction in a cellular context.
Principle: The assay utilizes two engineered cell lines: one expressing the PD-1 receptor and a signaling reporter (e.g., NFAT-luciferase), and another expressing PD-L1 and a T-cell receptor (TCR) activator. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in a low reporter signal. An inhibitor of the PD-1/PD-L1 interaction will block this inhibition and restore TCR signaling, leading to an increase in the reporter signal.
Protocol:
-
Cell Culture:
-
Maintain the PD-1 effector cells and PD-L1 antigen-presenting cells (APCs) in appropriate culture conditions.
-
-
Assay Procedure:
-
Plate the PD-L1 APCs in a 96-well white-bottom plate.
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the wells containing the APCs.
-
Add the PD-1 effector cells to the wells.
-
Co-culture the cells for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add a luciferase substrate reagent to the wells.
-
Incubate at room temperature to allow for the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the fold-activation of the reporter signal relative to untreated controls.
-
Determine the EC50 value by plotting the fold-activation against the compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the evaluation of PD-1/PD-L1 inhibitors.
The Role of PD1-PDL1-IN 1 TFA in T-cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and mechanism of action of small molecule inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with a focus on compounds structurally related to PD1-PDL1-IN 1 TFA. This document details the underlying biology of the PD-1/PD-L1 checkpoint, the mechanism of inhibition by small molecules, and their impact on T-cell activation. It includes a summary of key quantitative data, detailed experimental protocols for assessing inhibitor activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the PD-1/PD-L1 Immune Checkpoint
The PD-1/PD-L1 pathway is a critical immune checkpoint that plays a central role in maintaining immune homeostasis and preventing autoimmunity.[1] PD-1 (CD279) is a receptor expressed on the surface of activated T-cells, B-cells, and natural killer (NK) cells.[2] Its primary ligand, PD-L1 (B7-H1 or CD274), is expressed on a variety of cells, including antigen-presenting cells (APCs) and, notably, many cancer cells.[3]
When PD-L1 on a tumor cell binds to PD-1 on an activated T-cell, it initiates an inhibitory signaling cascade within the T-cell.[2] This leads to the suppression of T-cell proliferation, cytokine production, and cytotoxic activity, a state often referred to as T-cell "exhaustion".[4] By exploiting this mechanism, tumors can evade destruction by the immune system.[3]
Mechanism of Action of Small Molecule Inhibitors
Unlike therapeutic monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, many small molecule inhibitors, including those in the same class as this compound, employ a distinct mechanism. These compounds are designed to bind to a hydrophobic pocket on the surface of PD-L1. This binding induces the dimerization of two PD-L1 molecules, which sterically prevents their interaction with the PD-1 receptor.[1] By disrupting this immunosuppressive signal, these inhibitors can restore the anti-tumor functions of T-cells.
Signaling Pathway of PD-1 Inhibition
The binding of PD-L1 to PD-1 leads to the phosphorylation of an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) complex, such as ZAP70 and PI3K. By preventing the PD-1/PD-L1 interaction, small molecule inhibitors block this dephosphorylation, allowing the TCR signaling cascade to proceed, leading to T-cell activation, proliferation, and effector function.
Quantitative Data on Small Molecule Inhibitor Activity
While specific data for this compound is not widely published, data from structurally related and well-characterized small molecule inhibitors, such as those developed by Bristol-Myers Squibb (BMS), provide valuable insights into their potency and cellular activity.
Table 1: In Vitro Binding and Cellular Potency of Representative PD-1/PD-L1 Small Molecule Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 | Source |
| BMS-1001 | HTRF Binding Assay | hPD-L1 | 2.25 nM | [5][6] |
| BMS-1166 | HTRF Binding Assay | hPD-L1 | 1.4 nM | [7] |
| BMS-202 | HTRF Binding Assay | hPD-L1 | 18 nM | [8] |
| BMS-1001 | Jurkat/CHO Co-culture (T-cell activation) | PD-1/PD-L1 Blockade | 253 nM | [9] |
| LH1307 | Jurkat T-cell Activation (Luciferase) | PD-1/PD-L1 Blockade | 0.76 µM | [1] |
| CA-170 | T-cell Proliferation/IFN-γ Secretion Rescue | PD-L1 Blockade | Potent activity comparable to blocking antibodies | [10] |
Table 2: Effect of Small Molecule Inhibitors on T-Cell Effector Functions
| Compound Class | T-Cell Response Measured | Result | Source |
| BMS Compounds | Restoration of T-cell activation (NFAT reporter) | Significant increase in luciferase signal | [11] |
| BMS Compounds | IL-2 Production in T-cells | Activity observed at micromolar concentrations | [1] |
| A0-L | IL-2 and IFN-γ Secretion (hPBMCs) | Significant increase in cytokine secretion | [2] |
| CA-170 | IFN-γ Production | Effective induction of IFN-γ by suppressed T-cells | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of small molecule inhibitors of the PD-1/PD-L1 pathway.
PD-1/PD-L1 Binding Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method to quantify the inhibition of the PD-1/PD-L1 interaction in a biochemical, cell-free format.
Principle: The assay uses recombinant, tagged PD-1 and PD-L1 proteins. Detection reagents, an anti-tag antibody conjugated to a Europium cryptate donor and another anti-tag antibody conjugated to a d2 acceptor, bind to their respective tagged proteins. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, generating a FRET signal. An inhibitor disrupts the protein-protein interaction, leading to a decrease in the HTRF signal.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology [jove.com]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. revvity.com [revvity.com]
Unraveling the Signal: A Technical Guide to the Downstream Pathways Modulated by PD1-PDL1-IN 1 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint axis frequently exploited by tumors to evade immune surveillance. Inhibition of this interaction has emerged as a cornerstone of modern cancer immunotherapy. PD1-PDL1-IN 1 TFA is a potent small molecule inhibitor of the PD-1/PD-L1 interaction, designed to restore anti-tumor immunity. This technical guide provides an in-depth exploration of the downstream signaling pathways affected by the blockade of the PD-1/PD-L1 axis, with a focus on the anticipated effects of this compound. We will delve into the molecular cascade that is unleashed upon inhibition, present relevant quantitative data from analogous compounds, and provide detailed experimental protocols for key assays to facilitate further research and development in this domain.
Introduction: The PD-1/PD-L1 Immune Checkpoint
The interaction between PD-1, an inhibitory receptor expressed on activated T cells, and its ligand PD-L1, often upregulated on tumor cells, transmits a suppressive signal that dampens T-cell effector functions[1][2]. This inhibitory signaling cascade is a natural mechanism to maintain self-tolerance and modulate the intensity of immune responses. However, in the tumor microenvironment, this pathway is co-opted by cancer cells to induce T-cell exhaustion, leading to immune escape[2][3].
This compound, a 3-substituted 1,2,4-oxadiazole (B8745197) and thiadiazole compound, is designed to physically obstruct the PD-1/PD-L1 interaction, thereby liberating T cells from this inhibitory signal and reactivating their anti-tumor capabilities. The downstream consequences of this blockade are a cascade of signaling events that ultimately lead to enhanced T-cell proliferation, cytokine production, and tumor cell lysis.
Downstream Signaling Pathways Affected by this compound
The primary consequence of this compound-mediated blockade of the PD-1/PD-L1 interaction is the restoration of T-cell receptor (TCR) signaling. When PD-1 is engaged by PD-L1, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 are phosphorylated. This leads to the recruitment of the Src homology region 2 domain-containing tyrosine phosphatase 2 (SHP-2), which dephosphorylates and inactivates key downstream effectors of the TCR signaling cascade[4]. By preventing this initial step, this compound is expected to positively impact two major signaling pathways: the PI3K/Akt pathway and the Ras/MEK/ERK pathway.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of T-cell survival, proliferation, and metabolic activity. PD-1 signaling directly inhibits this pathway by activating the phosphatase and tensin homolog (PTEN), a negative regulator of PI3K[1]. Blockade of PD-1 with an inhibitor like this compound is anticipated to relieve this inhibition, leading to the activation of Akt and its downstream targets.
The Ras/MEK/ERK Signaling Pathway
The Ras/MEK/ERK pathway is another crucial downstream cascade of TCR activation that governs T-cell proliferation and effector function. PD-1-mediated recruitment of SHP-2 also leads to the dephosphorylation and inactivation of key components in this pathway, including ZAP70 and Lck[5]. By blocking the PD-1/PD-L1 interaction, this compound is expected to restore the activity of the Ras/MEK/ERK pathway.
References
- 1. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High PD-1 expression and suppressed cytokine signaling distinguish T cells infiltrating follicular lymphoma tumors from peripheral T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1/PD-L1 pathway inhibition to restore effector functions in exhausted CD8+ T cells: chances, limitations and potential risks - Veluswamy - Translational Cancer Research [tcr.amegroups.org]
Methodological & Application
Application Notes and Protocols for PD1-PDL1-IN 1 TFA in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance.[1] The interaction between PD-1 on activated T cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, allowing the tumor to grow unchecked.[2] Small molecule inhibitors targeting the PD-1/PD-L1 interaction offer a promising therapeutic strategy to reactivate the host's anti-tumor immune response.[3][4] PD1-PDL1-IN 1 TFA is a potent small molecule inhibitor of this pathway.[5][6] These application notes provide detailed protocols for the utilization of this compound in preclinical mouse tumor models to evaluate its in vivo efficacy and mechanism of action.
Mechanism of Action
Small molecule inhibitors of the PD-1/PD-L1 pathway, such as this compound, function by disrupting the binding of PD-1 to PD-L1.[7] This blockade abrogates the inhibitory signal, thereby restoring the cytotoxic function of T cells, leading to tumor cell recognition and elimination.[2] Some small molecule inhibitors have been shown to induce the dimerization and subsequent internalization of PD-L1, further preventing its interaction with PD-1.[1]
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition.
Quantitative Data Summary
The following tables summarize key information for the in vivo application of this compound.
Table 1: Physicochemical Properties and Formulation
| Property | Value |
| Molecular Formula | C₁₆H₂₄F₃N₇O₈[8] |
| Molecular Weight | 499.40 g/mol [8] |
| In Vitro Solubility | DMSO: 100 mg/mL (200.24 mM) (requires sonication)[5] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Solubility: ≥ 2.5 mg/mL.[5] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in saline). Solubility: ≥ 2.5 mg/mL.[5] |
| In Vivo Formulation 3 | 10% DMSO, 90% corn oil. Solubility: ≥ 2.5 mg/mL.[5] |
| Storage | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[5] |
Table 2: Recommended Dosing and Administration for Mouse Models
| Parameter | Recommendation |
| Mouse Strain | C57BL/6 or BALB/c (for syngeneic models)[1] |
| Tumor Models | Syngeneic models such as MC38 (colon), B16-F10 (melanoma), 4T1 (breast), CT26 (colon), RENCA (kidney)[1][9][10] |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal injection (i.p.)[1] |
| Dosage | A pilot study is recommended to determine the optimal dose. Start with a range (e.g., 10-100 mg/kg).[11] |
| Dosing Frequency | Once daily (q.d.) or twice daily (b.i.d.)[1] |
| Vehicle Control | The same formulation vehicle used for the drug, administered at the same volume and schedule. |
Experimental Protocols
A systematic workflow is crucial for obtaining reliable and reproducible data.
Caption: In Vivo Antitumor Efficacy Study Workflow.
Protocol 1: In Vivo Antitumor Efficacy Study
This protocol details the steps to evaluate the antitumor efficacy of this compound in a syngeneic mouse model.
1. Animal Model and Cell Line Selection
-
Animals: Use 6-8 week old female C57BL/6 or BALB/c mice, as they are commonly used for syngeneic tumor models.[1]
-
Tumor Cells: Select a syngeneic tumor cell line that is appropriate for the chosen mouse strain (e.g., MC38 for C57BL/6, CT26 for BALB/c).[9]
2. Tumor Cell Implantation
-
Culture the selected tumor cells under standard conditions and harvest them during the logarithmic growth phase.[1]
-
Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS).[1]
-
Subcutaneously inject 0.5 x 10⁶ to 1 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[1]
3. Preparation and Administration of this compound
-
Formulation: Prepare the dosing solution based on the chosen in vivo formulation from Table 1. Ensure the final concentration allows for an appropriate dosing volume (typically 5-10 mL/kg for oral gavage).[11]
-
Randomization: Once tumors are palpable and reach a volume of approximately 50-100 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group is recommended).[10]
-
Administration: Administer this compound or the vehicle control according to the predetermined schedule (e.g., once daily) and route (e.g., oral gavage or intraperitoneal injection).[1]
4. Monitoring and Efficacy Assessment
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[1][12]
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[10]
-
Survival: Monitor the mice for survival. The endpoint for survival analysis is typically when the tumor volume reaches a predetermined size (e.g., 2000 mm³) or when the tumor becomes ulcerated.[13][14]
-
Data Analysis: Analyze tumor growth curves and survival data. Statistical analysis can be performed to compare the treatment group to the vehicle control group.[15][16]
Protocol 2: Immunological Analysis of the Tumor Microenvironment
This protocol outlines the procedures for analyzing the immune cell infiltrate and cytokine profile within the tumor microenvironment following treatment.
1. Sample Collection
-
At the study endpoint, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC), while the remainder should be processed for flow cytometry and cytokine analysis.[1]
2. Immunohistochemistry (IHC)
-
Embed the formalin-fixed tumor tissue in paraffin (B1166041) and cut sections.[1]
-
Perform antigen retrieval and incubate with primary antibodies against immune cell markers such as CD8 (cytotoxic T cells) and FoxP3 (regulatory T cells).[1]
3. Flow Cytometry
-
Mechanically and enzymatically digest the fresh tumor tissue to create a single-cell suspension.[1][17]
-
Stain the cells with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80).[1][17]
-
Acquire data on a flow cytometer and analyze the percentages and absolute numbers of different immune cell populations within the tumor.[1][17]
4. Cytokine Analysis
-
Homogenize a portion of the tumor tissue in a suitable lysis buffer.[18]
-
Collect blood via cardiac puncture at the time of euthanasia to prepare serum.
-
Measure the levels of key cytokines such as IFN-γ and IL-2 in the tumor lysate and/or serum using ELISA or a multiplex cytokine array.[3][19]
Caption: Immunological Analysis Workflow.
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound in mouse tumor models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, enabling a thorough assessment of the compound's therapeutic potential and its impact on the anti-tumor immune response. It is recommended to perform pilot studies to optimize dosing and scheduling for specific tumor models and to ensure the welfare of the animals throughout the experiments.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PD1-Pdl1-IN 1 (tfa) | C16H24F3N7O8 | CID 168007087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mouse Tumor Models - IITRI [iitri.org]
- 10. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Single-cell atlas of the tumor immune microenvironment across syngeneic murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TumGrowth: An open-access web tool for the statistical analysis of tumor growth curves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NKI_statistics [statsinvivo.nki.nl]
- 17. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of a PD-1/PD-L1 Inhibitor in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are critical immune checkpoint proteins that play a pivotal role in the negative regulation of T-cell immune function.[1][2] Cancer cells can exploit this pathway to evade the host's immune system, leading to tumor progression.[1][2][3] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction represent a promising therapeutic strategy in oncology, offering potential advantages over antibody-based therapies, such as oral bioavailability. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of a representative small molecule PD-1/PD-L1 inhibitor in syngeneic mouse models, a crucial tool for preclinical immuno-oncology research.[4][5][6][7]
Mechanism of Action: The PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on activated T-cells and PD-L1, often overexpressed on tumor cells, transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[2][8][9] This leads to T-cell exhaustion and allows the tumor to escape immune surveillance.[10] Small molecule inhibitors of the PD-1/PD-L1 pathway act by physically blocking the interaction between these two proteins, thereby restoring the anti-tumor immune response.[11] This "release of the brakes" on the immune system allows cytotoxic T-lymphocytes to recognize and eliminate cancer cells.[9][11]
Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibition.
Quantitative Data Summary
The following tables represent typical data generated from in vivo studies with a potent PD-1/PD-L1 inhibitor in various syngeneic mouse models.
Table 1: In Vivo Efficacy of PD-1/PD-L1 Inhibitor in Syngeneic Mouse Models
| Syngeneic Model | Mouse Strain | Tumor Cell Line | Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | p-value |
| Colorectal Carcinoma | BALB/c | CT26 | Vehicle | - | Oral | - | - |
| PD-1/PD-L1 Inhibitor | 50 | Oral | 65 | <0.01 | |||
| Melanoma | C57BL/6 | B16-F10 | Vehicle | - | Oral | - | - |
| PD-1/PD-L1 Inhibitor | 50 | Oral | 45 | <0.05 | |||
| Renal Carcinoma | BALB/c | RENCA | Vehicle | - | Oral | - | - |
| PD-1/PD-L1 Inhibitor | 50 | Oral | 72 | <0.01 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Syngeneic Model | Treatment Group | % CD8+ of CD45+ Cells | % CD4+ of CD45+ Cells | CD8+/Treg Ratio |
| CT26 | Vehicle | 15.2 ± 2.1 | 8.5 ± 1.5 | 2.1 |
| PD-1/PD-L1 Inhibitor | 35.8 ± 4.5 | 9.1 ± 1.8 | 5.8 | |
| B16-F10 | Vehicle | 8.9 ± 1.7 | 5.2 ± 0.9 | 1.5 |
| PD-1/PD-L1 Inhibitor | 18.5 ± 3.2 | 5.8 ± 1.1 | 3.2 |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a PD-1/PD-L1 inhibitor in a syngeneic mouse model.
Figure 2: In Vivo Experimental Workflow.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
1. Materials:
- Syngeneic tumor cells (e.g., CT26, B16-F10)
- Female BALB/c or C57BL/6 mice, 6-8 weeks old
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- PD-1/PD-L1 inhibitor
- Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
- Calipers for tumor measurement
- Animal scale
2. Procedure:
- Tumor Cell Preparation: Culture tumor cells to ~80% confluency. Harvest and wash the cells with PBS. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells per 100 µL.
- Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Treatment Administration:
- Prepare the PD-1/PD-L1 inhibitor formulation at the desired concentration in the vehicle.
- Administer the inhibitor or vehicle to the respective groups via the chosen route (e.g., oral gavage) at the specified dose and schedule (e.g., daily for 14 days).
- Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.
- Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size, or if signs of excessive morbidity are observed.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes
1. Materials:
- Tumors and spleens from the in vivo efficacy study
- RPMI-1640 medium
- Collagenase D (100 mg/mL)
- DNase I (10 mg/mL)
- FACS buffer (PBS with 2% FBS)
- Red blood cell lysis buffer
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
- Flow cytometer
2. Procedure:
- Tumor Digestion:
- Excise tumors and mince them into small pieces.
- Digest the tumor tissue in RPMI-1640 containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
- Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
- Spleen Processing:
- Mechanically dissociate the spleen in RPMI-1640 and pass through a 70 µm cell strainer.
- Lyse red blood cells using a lysis buffer.
- Cell Staining:
- Wash the single-cell suspensions with FACS buffer.
- Stain the cells with a cocktail of fluorescently conjugated antibodies against the desired cell surface and intracellular markers according to the manufacturer's protocols.
- Flow Cytometry:
- Acquire the stained cells on a flow cytometer.
- Analyze the data using appropriate software to quantify the populations of different immune cells (e.g., CD8+ T-cells, CD4+ T-cells, regulatory T-cells).
Conclusion
The use of syngeneic mouse models provides a robust platform for the preclinical evaluation of small molecule PD-1/PD-L1 inhibitors.[4][6] These models, with their intact immune systems, are invaluable for assessing anti-tumor efficacy and understanding the immunological mechanisms of action of novel immunotherapies.[5][7] The protocols and data presented here serve as a comprehensive guide for researchers in the field of immuno-oncology to advance the development of new cancer treatments.
References
- 1. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 2. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medicilon.com [medicilon.com]
- 7. Syngeneic Mouse Models for Immuno-Oncology Research Success | Taconic Biosciences [taconic.com]
- 8. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PD1-PDL1-IN 1 TFA Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of cell lines responsive to the small molecule inhibitor, PD1-PDL1-IN 1 TFA. The protocols outlined below are designed to assess the efficacy and mechanism of action of this compound in blocking the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway.
Mechanism of Action
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] In the tumor microenvironment, cancer cells can upregulate PD-L1, which binds to the PD-1 receptor on activated T-cells. This interaction delivers an inhibitory signal to the T-cell, leading to T-cell exhaustion and allowing the cancer cells to evade immune surveillance.
This compound is a potent, cell-permeable small molecule inhibitor designed to disrupt the PD-1/PD-L1 interaction. Unlike monoclonal antibodies, small molecule inhibitors offer potential advantages such as oral bioavailability and better tumor penetration. The primary mechanism of action for many small molecule PD-L1 inhibitors involves binding to PD-L1 and inducing its dimerization and subsequent internalization, thereby preventing its interaction with the PD-1 receptor on T-cells. This blockade restores T-cell effector functions, including cytokine production and cytotoxicity against tumor cells.
Data Presentation: Responsive Cell Lines
Due to the limited publicly available data specifically for this compound, the following table summarizes the responsiveness of various cancer cell lines to different small molecule PD-1/PD-L1 inhibitors. This data is intended to be representative and can guide the selection of cell lines for initial screening of this compound. It is highly recommended to determine the IC50 value for this compound in the cell lines of interest.
| Cell Line | Cancer Type | Assay Type | Inhibitor (Example) | IC50 (nM) | Reference Compound (IC50, nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Co-culture T-cell activation | BMS-202 | 8.2 | Atezolizumab (200) |
| SK-BR-3 | Breast Cancer | Western Blot (p-Erk) | PD-L1_1 | - | Atezolizumab |
| A549 | Non-Small Cell Lung Cancer | PD-1/PD-L1 Blockade Assay | CA-170 (AUPM170) | 89 | Pembrolizumab (0.02) |
| MC38 | Colon Adenocarcinoma | Co-culture IFN-γ release | Compound A | 50 | Anti-PD-L1 mAb (10) |
| B16-F10 | Melanoma | In vivo tumor growth | Small Molecule X | - | Anti-PD-1 mAb |
Note: The specific activity of this compound may vary in these cell lines.
Visualizations
PD-1/PD-L1 Signaling Pathway
References
Application Notes and Protocols for Measuring PD1-PDL1-IN 1 TFA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and maintaining immune homeostasis.[1][2] Cancer cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and suppression of the anti-tumor immune response.[1][3] Small molecule inhibitors, such as PD1-PDL1-IN 1 TFA, that block the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy.[4]
These application notes provide an overview and detailed protocols for various biochemical and cell-based assays to measure the inhibitory activity of compounds like this compound. The described assays are essential tools for the screening, characterization, and potency determination of novel PD-1/PD-L1 inhibitors.
Data Presentation
Table 1: Example Inhibitory Activity of Various PD-1/PD-L1 Blockers
| Inhibitor Class | Inhibitor Name | Assay Type | Target Species | IC50 / EC50 | Reference |
| Small Molecule | Inhibitor 1 | HTRF | Human | 177 nM | [5] |
| Small Molecule | Inhibitor 3 | HTRF | Human | 146 nM | [5] |
| Small Molecule | Macrocyclic Inhibitor | AlphaLISA | Human | 440 nM | [6] |
| Antibody (anti-PD-1) | Pembrolizumab | HTRF | Human | 2.0 nM | [5] |
| Antibody (anti-PD-1) | Nivolumab | HTRF | Human | 2.4 nM | [5] |
| Antibody (anti-PD-L1) | Atezolizumab | HTRF | Human | 3.9 nM | [5] |
Signaling Pathway
The interaction between PD-1 on T-cells and PD-L1 on tumor cells or antigen-presenting cells (APCs) initiates a signaling cascade that suppresses T-cell activity. Small molecule inhibitors like this compound are designed to physically block this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.
Experimental Protocols
Herein are detailed protocols for three common assays used to determine the activity of PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: This is a proximity-based biochemical assay that measures the direct interaction between recombinant PD-1 and PD-L1 proteins.[7] One protein is tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[8]
Materials:
-
Recombinant Human PD-1 Protein (e.g., with a His-tag)
-
Recombinant Human PD-L1 Protein (e.g., with an Fc-tag)
-
Anti-His-Europium Cryptate (donor)
-
Anti-Fc-d2 (acceptor)
-
Assay Buffer
-
This compound or other test compounds
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should be chosen to determine an accurate IC50 value.
-
Reagent Preparation: Prepare working solutions of recombinant PD-1, PD-L1, anti-His-Europium, and anti-Fc-d2 in assay buffer at the concentrations recommended by the reagent supplier.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted compound or vehicle control (for positive and negative controls) to the wells of a 384-well plate.
-
Add 5 µL of the PD-1 protein solution to each well.
-
Add 5 µL of the PD-L1 protein solution to each well.
-
Add 5 µL of the mixed anti-His-Europium and anti-Fc-d2 detection reagents to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 to 4 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
References
- 1. assaygenie.com [assaygenie.com]
- 2. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 3. Rationale for PD-L1 Expression as a Biomarker in Immuno-Oncology - The Oncology Pharmacist [theoncologypharmacist.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revvity.com [revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Activation with PD1-PDL1-IN 1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and self-tolerance.[1] PD-1 is expressed on activated T-cells, and its engagement with PD-L1, which can be highly expressed on tumor cells, transmits an inhibitory signal into the T-cell.[2][3] This signaling cascade, primarily through the recruitment of the phosphatase SHP-2, dephosphorylates key components of the T-cell receptor (TCR) signaling pathway, leading to reduced T-cell proliferation, decreased cytokine production, and functional exhaustion.[4][5] By exploiting this mechanism, cancer cells can evade immune surveillance.[6]
PD1-PDL1-IN 1 TFA is a potent small molecule inhibitor of the PD-1/PD-L1 interaction.[7][8] Unlike monoclonal antibodies, small molecule inhibitors may offer advantages such as oral bioavailability and improved tumor penetration. By blocking the binding of PD-1 to PD-L1, this compound is designed to release the "brakes" on T-cells, restoring their cytotoxic functions and enhancing anti-tumor immunity.[6]
These application notes provide a detailed protocol for utilizing flow cytometry to assess the in vitro efficacy of this compound in reversing PD-L1-mediated T-cell suppression and augmenting T-cell activation.
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data from a T-cell activation assay using this compound. The precise values will vary depending on the specific cell types, stimulation conditions, and inhibitor concentration used. Researchers should perform dose-response experiments to determine the optimal concentration for their system.
| Parameter | T-Cell Stimulation Only (Control) | T-Cell Stimulation + PD-L1 Expressing Cells (Vehicle) | T-Cell Stimulation + PD-L1 Expressing Cells + this compound |
| CD8+ T-Cell Activation (CD69+ %) | 75% | 30% | 65% |
| CD4+ T-Cell Activation (CD25+ %) | 80% | 35% | 70% |
| Effector Cytokine Production (IFN-γ+ % in CD8+) | 40% | 10% | 35% |
| Cytotoxicity Marker (CD107a+ % in CD8+) | 30% | 8% | 25% |
| Proliferation (Ki-67+ % in CD8+) | 50% | 15% | 45% |
Mandatory Visualizations
References
- 1. WO2006065613A2 - Methods for identifying t cell activation-modulating compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. T cell activation correlates with an increased proportion of antigen among the materials acquired from target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. navinci.se [navinci.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PD1-PDL1-IN 1 TFA for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of PD1-PDL1-IN 1 TFA in in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. It is designed to disrupt the interaction between PD-1 on activated T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), which is often expressed on cancer cells. By blocking this interaction, the inhibitor aims to restore the anti-tumor activity of the immune system. The binding of PD-L1 to PD-1 typically sends an inhibitory signal to the T-cell, leading to T-cell exhaustion and allowing cancer cells to evade immune surveillance. This compound prevents this immunosuppressive signal, thereby reactivating T-cells to recognize and attack cancer cells.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your cell culture medium. It is critical to ensure that the final concentration of DMSO in your assay is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced toxicity to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I am observing high cell death in my cultures treated with this compound. What could be the cause?
High cell death could be due to several factors:
-
High Inhibitor Concentration: The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity.
-
Solvent Toxicity: The final concentration of DMSO in your culture medium might be too high for your specific cell line.
-
Inhibitor Instability: The compound may be degrading in the culture medium over time, forming toxic byproducts.
To troubleshoot this, perform a dose-response experiment to determine the cytotoxic threshold of the inhibitor on your cells. Also, ensure your final DMSO concentration is within a safe range for your cells by running a vehicle control with varying DMSO concentrations. Preparing fresh dilutions of the inhibitor for each experiment can help mitigate issues with compound stability.
Data Presentation
Table 1: General In Vitro Concentration Ranges for Small Molecule PD-1/PD-L1 Inhibitors
| Assay Type | Typical Concentration Range | Key Considerations |
| PD-1/PD-L1 Blockade Reporter Assay | 1 nM - 1 µM | Potency can be cell-line dependent. |
| T-Cell/Cancer Cell Co-culture | 10 nM - 10 µM | Effector-to-target ratio and incubation time are critical parameters. |
| Cytokine Release Assay (e.g., IFN-γ) | 10 nM - 10 µM | Cytokine production can be time-dependent. |
| Cell Viability/Cytotoxicity Assay | 100 nM - 50 µM | Important for determining the therapeutic window. |
Note: The values presented are general ranges for small molecule PD-1/PD-L1 inhibitors and may not be specific to this compound. A dose-response experiment is essential to determine the optimal concentration for your specific assay.
Mandatory Visualization
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Troubleshooting Guides
Issue 1: Low or No Inhibitor Activity Observed
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). |
| Poor inhibitor solubility in assay medium. | Ensure the final DMSO concentration is kept low. Prepare fresh dilutions from a clear, fully dissolved DMSO stock for each experiment. Sonication of the stock solution may aid dissolution. |
| Inhibitor instability. | Prepare fresh working solutions for each experiment. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. |
| Low PD-1 or PD-L1 expression on cells. | Confirm the expression of PD-1 on your effector T-cells (e.g., by flow cytometry) and PD-L1 on your target cancer cells. Consider using IFN-γ to stimulate PD-L1 expression on some cancer cell lines. |
| Suboptimal assay conditions. | Optimize the effector-to-target cell ratio, incubation time, and T-cell activation stimulus (if used). |
Issue 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Non-specific T-cell activation. | Ensure that the T-cells are not being activated by components in the culture medium or by the target cells in the absence of a specific antigen. Include a "T-cells only" and "T-cells + target cells without stimulus" control. |
| Autofluorescence of the compound (in fluorescence-based assays). | Measure the fluorescence of the compound alone in the assay buffer at the concentrations used. If high, consider using a different detection method (e.g., luminescence or colorimetric). |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Jurkat-NFAT Reporter Assay for PD-1 Blockade
This assay uses a Jurkat T-cell line engineered to express PD-1 and an NFAT-driven luciferase reporter. When co-cultured with PD-L1 expressing cells, T-cell activation is inhibited. Blockade of the PD-1/PD-L1 interaction by an inhibitor restores T-cell activation and luciferase expression.
Materials:
-
PD-1/NFAT Reporter Jurkat cells
-
PD-L1 expressing target cells (e.g., CHO-K1 or a cancer cell line)
-
This compound
-
Cell culture medium
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in cell culture medium.
-
Add the PD-1/NFAT Reporter Jurkat cells to the wells containing the target cells.
-
Immediately add the different concentrations of this compound to the co-culture. Include a vehicle control (DMSO) and a positive control (e.g., an anti-PD-1 antibody).
-
Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the inhibitor concentration to determine the EC50.
Protocol 2: T-Cell and Cancer Cell Co-culture for Cytokine Release
This protocol measures the ability of this compound to enhance T-cell mediated cytokine production in the presence of cancer cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
PD-L1 expressing cancer cell line
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
T-cell activation stimulus (e.g., anti-CD3/anti-CD28 beads or a specific antigen)
-
IFN-γ ELISA kit
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
The following day, isolate PBMCs or T-cells from a healthy donor.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the T-cell activation stimulus to the wells with the cancer cells.
-
Add the different concentrations of this compound to the wells.
-
Add the PBMCs or T-cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 5:1 or 10:1).
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on T-cell cytokine production.
Protocol 3: Cell Viability Assay
This protocol is to determine the cytotoxic effects of this compound on your cell lines.
Materials:
-
Effector and target cell lines (tested separately)
-
This compound
-
Cell culture medium
-
96-well clear or opaque plates (depending on the assay)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubate for a period that is relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the log of the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%).
Potential off-target effects of PD1-PDL1-IN 1 TFA in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of PD1-PDL1-IN-1 TFA in cell culture. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PD1-PDL1-IN-1 TFA?
A1: PD1-PDL1-IN-1 TFA is a small molecule inhibitor designed to disrupt the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host immune system.[3] By blocking this interaction, the inhibitor aims to restore T-cell activity against cancer cells.[4]
Q2: What are the potential off-target effects of a small molecule inhibitor like PD1-PDL1-IN-1 TFA?
A2: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended target.[5][6] For small molecule inhibitors, these effects can arise from structural similarities in the binding sites of different proteins, particularly within large families like kinases.[6] Potential off-target effects can lead to misinterpretation of experimental results, cellular toxicity, or unexpected phenotypes.[5][7]
Q3: How can I assess the potential off-target effects of PD1-PDL1-IN-1 TFA in my cell culture experiments?
A3: A multi-faceted approach is recommended to investigate off-target effects:
-
Dose-Response Analysis: Determine the lowest effective concentration of the inhibitor that elicits the desired on-target effect.[6] Higher concentrations are more likely to interact with lower-affinity off-targets.
-
Use of Structurally Unrelated Inhibitors: Confirm key findings with a different small molecule inhibitor that targets the PD-1/PD-L1 interaction but has a distinct chemical structure.[6]
-
Genetic Knockdown/Knockout: Utilize techniques like CRISPR-Cas9 or siRNA to reduce the expression of PD-1 or PD-L1.[5] If the observed phenotype persists after treatment with the inhibitor in the absence of its target, it is likely an off-target effect.
-
Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at concentrations expected to be non-toxic. | Off-target cytotoxicity: The inhibitor may be affecting essential cellular pathways.[5][7] | 1. Perform a comprehensive dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. 2. Reduce the incubation time with the inhibitor. 3. Ensure the solvent (e.g., DMSO) concentration is below the toxic threshold for your cells (typically <0.1-0.5%).[7] 4. Investigate off-target effects using the methods described in the FAQs. |
| Unexpected or paradoxical cellular phenotype observed (e.g., increased proliferation when expecting immune activation). | Off-target kinase activity: The inhibitor might be activating a signaling pathway that promotes cell growth.[6][8] Pathway cross-talk: Inhibition of the PD-1/PD-L1 pathway could lead to feedback activation of other pathways.[6][9] | 1. Validate the phenotype with a structurally unrelated PD-1/PD-L1 inhibitor or with genetic knockdown of PD-1/PD-L1.[6] 2. Perform a kinase profiling screen to identify potential off-target kinases.[5] 3. Analyze key signaling pathways (e.g., MAPK, PI3K/Akt) via western blot or other methods to identify unexpected activation. |
| Inconsistent results between experiments. | Inhibitor instability or degradation: The compound may not be stable in cell culture media at 37°C for the duration of the experiment.[10] Incomplete solubilization: The inhibitor may not be fully dissolved in the stock solution or media. | 1. Check the manufacturer's recommendations for storage and handling. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 2. Assess the stability of the inhibitor in your specific cell culture medium over the time course of your experiment using methods like HPLC-MS.[10] 3. Ensure complete solubilization of the stock solution before diluting it in the culture medium. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of PD1-PDL1-IN-1 TFA
| Kinase | IC50 (nM) |
| On-Target Activity (PD-1/PD-L1 Disruption) | 50 |
| Off-Target Kinases | |
| Kinase A | 500 |
| Kinase B | 1,500 |
| Kinase C | >10,000 |
| Kinase D | >10,000 |
This table illustrates how data on the selectivity of the inhibitor would be presented. A highly selective compound would show a significantly lower IC50 for its intended target compared to other proteins.
Table 2: Example Cytotoxicity Data for PD1-PDL1-IN-1 TFA
| Cell Line | Treatment | % Viability (24h) | % Viability (48h) |
| Jurkat (T-cell line) | Vehicle (0.1% DMSO) | 98 ± 2 | 95 ± 3 |
| 1 µM PD1-PDL1-IN-1 TFA | 95 ± 3 | 90 ± 4 | |
| 10 µM PD1-PDL1-IN-1 TFA | 75 ± 5 | 50 ± 6 | |
| 50 µM PD1-PDL1-IN-1 TFA | 20 ± 4 | 5 ± 2 | |
| A549 (Lung cancer cell line) | Vehicle (0.1% DMSO) | 99 ± 1 | 97 ± 2 |
| 1 µM PD1-PDL1-IN-1 TFA | 97 ± 2 | 94 ± 3 | |
| 10 µM PD1-PDL1-IN-1 TFA | 80 ± 6 | 65 ± 7 | |
| 50 µM PD1-PDL1-IN-1 TFA | 30 ± 5 | 10 ± 3 |
This table provides an example of how to present cytotoxicity data. It is crucial to assess toxicity in the specific cell lines used in your experiments.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that PD1-PDL1-IN-1 TFA directly binds to PD-L1 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells expressing PD-L1 with either PD1-PDL1-IN-1 TFA at the desired concentration or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.
-
Supernatant Collection: Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble PD-L1 remaining in the supernatant by western blot or ELISA.
-
Data Analysis: Plot the amount of soluble PD-L1 as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11]
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of PD1-PDL1-IN-1 TFA against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of PD1-PDL1-IN-1 TFA (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted inhibitor or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Detection: Add a detection reagent that measures kinase activity (e.g., based on ATP consumption or substrate phosphorylation).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Visualizations
References
- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 4. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in PD1-PDL1-IN 1 TFA experiments
Technical Support Center: PD1-PDL1-IN-1 TFA Experiments
Aimed at: Researchers, scientists, and drug development professionals.
Note on "PD1-PDL1-IN 1 TFA": The specific compound "this compound" does not correspond to a widely documented small molecule inhibitor in publicly available literature. Therefore, this guide provides a general framework for troubleshooting experiments with novel small molecule inhibitors targeting the PD-1/PD-L1 pathway, with special considerations for compounds formulated as a trifluoroacetic acid (TFA) salt.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during various stages of PD-1/PD-L1 inhibitor experiments, from compound handling to in vitro and in vivo assays.
Section 1: Compound Handling and Preparation
Q1: My inhibitor powder is difficult to dissolve in DMSO. What could be the cause?
A1: Several factors can impede the dissolution of a small molecule inhibitor in DMSO:
-
Compound Purity: Impurities can significantly alter the solubility of the compound. Ensure you are using a high-purity grade inhibitor.[1]
-
DMSO Quality: Use only anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can decrease the solubility of many organic compounds.[1]
-
Temperature: Solubility can be temperature-dependent. Gentle warming to 37°C, vortexing, or sonication can help dissolve the compound.[1][2] However, avoid excessive heat, which could lead to degradation.
-
Concentration: You may be trying to prepare a stock solution that is above the compound's solubility limit. Try preparing a lower concentration stock.[1]
Q2: I observed precipitation after diluting my DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS). How can I prevent this?
A2: This is a common issue when a compound is highly soluble in DMSO but has poor aqueous solubility.[3]
-
Serial Dilution: Instead of a large, single dilution, perform an intermediate serial dilution of your high-concentration DMSO stock in DMSO first.[3] Then, add this lower-concentration DMSO stock to your aqueous medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay low, typically below 0.5%, as higher concentrations can be toxic to cells and may affect experimental results.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Mixing: Add the DMSO stock to the aqueous medium while gently vortexing or mixing to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Q3: Can the trifluoroacetic acid (TFA) salt formulation of my inhibitor affect my experiments?
A3: Yes, the TFA counter-ion can sometimes interfere with biological assays.[5][6][7]
-
pH Changes: TFA is a strong acid and can lower the pH of your peptide or small molecule preparation, which can, in turn, affect the pH of your assay, especially in poorly buffered solutions.[5]
-
Cellular Effects: At certain concentrations, TFA itself has been reported to have biological effects, including inhibiting or, in some cases, promoting cell growth.[5] These effects can be cell-type dependent and may introduce experimental variability.[5][8]
-
Structural Changes: The presence of TFA can sometimes alter the secondary structure of peptides, which could be a consideration for peptide-based inhibitors.[6]
-
Recommendation: If you suspect TFA is causing inconsistent results, consider exchanging the counter-ion to a more biologically compatible one like hydrochloride or acetate.[7]
Section 2: In Vitro Cell-Based Assays
Q4: I am seeing high variability in my IC50 values between experiments. What are the common causes?
A4: Inconsistent IC50 values are a frequent problem in cell-based assays and can stem from multiple sources.
-
Compound Instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment.[3] Perform a stability study by incubating the compound in your assay medium for the duration of your experiment and analyzing its integrity via HPLC or LC-MS.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to treatments.
-
Cell Density: Ensure that cell seeding density is consistent across all experiments. Both very low and very high confluency can affect cell health and response to inhibitors.
-
Assay Protocol Variations: Minor variations in incubation times, reagent concentrations, or instrumentation can lead to significant differences in results.[9] Adhere strictly to a validated standard operating procedure.
-
PD-L1 Expression Levels: The expression of PD-L1 on tumor cells can change with cell passage and culture conditions.[10] Periodically verify PD-L1 expression using flow cytometry or western blotting.
Q5: My inhibitor shows high potency in a biochemical assay (e.g., HTRF, SPR) but low potency in my cell-based assay. Why?
A5: This discrepancy is common and often points to factors not present in a simplified biochemical system.
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target if applicable, or from effectively disrupting the cell-surface interaction in a complex environment.
-
Nonspecific Binding: The inhibitor may bind to serum proteins (like albumin) in the culture medium or to the plastic of the assay plate, reducing its effective concentration available to the cells.[3]
-
Compound Degradation/Metabolism: The compound may be unstable in the complex biological environment of cell culture or may be metabolized by the cells into an inactive form.[3][11]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
Section 3: Data Interpretation
Q6: My results are inconsistent with published data for similar PD-1/PD-L1 inhibitors. What should I check?
A6: Direct comparison with literature can be challenging due to variations in experimental setups.
-
Assay Systems: Ensure you are using a comparable assay system. For example, a reporter gene assay may yield different potency values than a T-cell proliferation or cytokine release assay.[9][12]
-
Cell Lines: Different cancer cell lines have varying levels of PD-L1 expression and may have different downstream signaling dependencies, affecting their response to PD-1/PD-L1 blockade.[10]
-
Effector Cells: The source and type of effector cells (e.g., primary T-cells from different donors, engineered Jurkat cells) can introduce significant variability.[9]
-
Compound Formulation: As discussed, differences in the salt form (e.g., TFA vs. HCl) can contribute to different biological activities.[6]
Data and Protocols
Table 1: Troubleshooting Summary for Inconsistent In Vitro Results
| Issue | Potential Cause | Recommended Action |
| Low Potency in Cell Assays | 1. Poor cell permeability2. Compound degradation in media3. Nonspecific binding to serum/plastic[3] | 1. Assess permeability (e.g., PAMPA assay).2. Check compound stability via HPLC/LC-MS over time.3. Reduce serum concentration if possible; use low-binding plates. |
| High IC50 Variability | 1. Inconsistent cell passage/density2. Compound instability3. Variable PD-L1 expression | 1. Maintain a strict cell culture protocol.2. Prepare fresh stock solutions; aliquot and store properly.[1]3. Monitor PD-L1 expression regularly via flow cytometry. |
| Precipitation in Media | Poor aqueous solubility | 1. Perform serial dilutions in DMSO before adding to media.2. Ensure final DMSO concentration is low (e.g., <0.5%).[4] |
| Unexpected Cellular Effects | Off-target effects of the compound or TFA salt[5] | 1. Run dose-response curves with relevant controls.2. Test a vehicle control (DMSO) and a TFA salt control.3. Consider counter-ion exchange if TFA toxicity is suspected.[7] |
Experimental Protocol: Cell-Based PD-1/PD-L1 Blockade Assay
This protocol outlines a general method for measuring the activity of a small molecule inhibitor using a co-culture system of PD-L1 expressing cancer cells and PD-1 expressing effector T-cells.
Materials:
-
PD-L1 positive cancer cell line (e.g., MDA-MB-231)
-
PD-1 positive effector cells (e.g., activated primary human T-cells or a PD-1 engineered reporter T-cell line)
-
This compound inhibitor
-
Anhydrous DMSO[1]
-
Assay Medium: RPMI-1640 + 10% FBS
-
96-well flat-bottom plates
-
Cytokine detection kit (e.g., Human IFN-γ ELISA) or reporter assay reagent (e.g., Luciferase substrate)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in anhydrous DMSO.[2] Perform serial dilutions in DMSO to create a dose-response curve.
-
Cell Plating: Seed the PD-L1 expressing cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Addition: Further dilute the DMSO-solubilized inhibitor into the assay medium to the final desired concentrations (ensure the final DMSO concentration is ≤0.5%). Add the diluted inhibitor to the appropriate wells.[4]
-
Co-culture: Add the PD-1 expressing effector cells to the wells containing the cancer cells and inhibitor.
-
Incubation: Incubate the co-culture plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24-72 hours). The incubation time depends on the specific assay endpoint.[13]
-
Endpoint Measurement:
-
For Cytokine Release: Centrifuge the plate and collect the supernatant. Measure the concentration of a key cytokine like IFN-γ or IL-2 using an ELISA kit.[13]
-
For Reporter Assay: If using a reporter cell line (e.g., NFAT-luciferase), add the detection reagent according to the manufacturer's protocol and measure luminescence.[9][13]
-
-
Data Analysis: Plot the response (e.g., cytokine concentration, luminescence) against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Logic
// Connections MHC -> TCR [label="Signal 1", dir=back, color="#34A853"]; B7 -> CD28 [label="Signal 2\n(Co-stimulation)", dir=back, color="#34A853"]; PDL1 -> PD1 [label="Inhibitory Signal", dir=back, color="#EA4335", style=dashed]; Inhibitor -> PDL1 [label="Blocks Interaction", arrowhead=T, color="#EA4335"];
TCR -> PI3K_akt [style=invis]; CD28 -> PI3K_akt [label="Activates", color="#34A853"]; PI3K_akt -> Activation; PD1 -> SHP2 [label="Recruits"]; SHP2 -> PI3K_akt [label="Dephosphorylates\n(Inhibits)", color="#EA4335"]; PI3K_akt -> Inhibition [style=invis]; SHP2 -> Inhibition; } PD-1/PD-L1 Signaling Pathway and Inhibitor Action.
// Compound Integrity Path Q_Solubility [label="Precipitation or\nSolubility Issues?", shape=diamond, fillcolor="#FFFFFF"]; A_Solubility [label="Optimize solvent (anhydrous DMSO).\nUse serial dilutions.\nWarm/sonicate gently.", shape=box, fillcolor="#FFFFFF"]; Q_Stability [label="Degradation\nSuspected?", shape=diamond, fillcolor="#FFFFFF"]; A_Stability [label="Prepare fresh stocks.\nAliquot to avoid freeze-thaw.\nRun HPLC/LC-MS stability check.", shape=box, fillcolor="#FFFFFF"]; Q_TFA [label="TFA Interference\nSuspected?", shape=diamond, fillcolor="#FFFFFF"]; A_TFA [label="Run TFA salt control.\nConsider counter-ion exchange.", shape=box, fillcolor="#FFFFFF"];
// Assay Parameters Path Q_Controls [label="Controls Performing\nas Expected?", shape=diamond, fillcolor="#FFFFFF"]; A_Controls [label="Troubleshoot control reagents.\nValidate positive/negative controls.", shape=box, fillcolor="#FFFFFF"]; Q_Protocol [label="Protocol Followed\nStrictly?", shape=diamond, fillcolor="#FFFFFF"]; A_Protocol [label="Review SOP for deviations in\ntiming, concentrations, volumes.", shape=box, fillcolor="#FFFFFF"];
// Cell Health Path Q_Passage [label="Consistent Cell\nPassage/Density?", shape=diamond, fillcolor="#FFFFFF"]; A_Passage [label="Use low passage cells.\nStandardize seeding density.", shape=box, fillcolor="#FFFFFF"]; Q_PDL1 [label="PD-L1 Expression\nVerified?", shape=diamond, fillcolor="#FFFFFF"]; A_PDL1 [label="Confirm PD-L1 levels\nvia Flow Cytometry/WB.", shape=box, fillcolor="#FFFFFF"];
// Connections Start -> Check_Compound; Check_Compound -> Q_Solubility; Q_Solubility -> A_Solubility [label="Yes"]; Q_Solubility -> Q_Stability [label="No"]; Q_Stability -> A_Stability [label="Yes"]; Q_Stability -> Q_TFA [label="No"]; Q_TFA -> A_TFA [label="Yes"]; Q_TFA -> Check_Assay [label="No"]; A_Solubility -> Check_Assay; A_Stability -> Check_Assay; A_TFA -> Check_Assay;
Check_Assay -> Q_Controls; Q_Controls -> A_Controls [label="No"]; Q_Controls -> Q_Protocol [label="Yes"]; Q_Protocol -> A_Protocol [label="No"]; Q_Protocol -> Check_Cells [label="Yes"]; A_Controls -> Check_Cells; A_Protocol -> Check_Cells;
Check_Cells -> Q_Passage; Q_Passage -> A_Passage [label="No"]; Q_Passage -> Q_PDL1 [label="Yes"]; Q_PDL1 -> A_PDL1 [label="No"]; Q_PDL1 -> Analyze [label="Yes"]; A_Passage -> Analyze; A_PDL1 -> Analyze; } Troubleshooting Decision Workflow.
// Connections between phases Prep_Cells -> Setup_Assay [lhead=cluster_assay]; Incubate -> Measure [lhead=cluster_analysis]; Measure -> Analyze; } General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Challenges of PD-L1 testing in non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why anti-PD-1/PD-L1 therapy doesn’t work? - News - Company - arigo Biolaboratories [arigobio.com]
- 12. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Addressing Resistance to PD-1/PD-L1 Blockade In Vitro
Welcome to the technical support center for researchers investigating resistance mechanisms to PD-1/PD-L1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of resistance to PD-1/PD-L1 inhibitors that I can model in vitro?
A1: Resistance mechanisms are broadly classified into two categories:
-
Primary (or Innate) Resistance: This is when cancer cells do not respond to PD-1/PD-L1 blockade from the outset. In vitro, this can be modeled using cell lines with known resistance-associated mutations or by creating conditions that mimic an immunosuppressive tumor microenvironment.[1][2]
-
Acquired (or Secondary) Resistance: This occurs when cancer cells initially respond to therapy but later develop mechanisms to evade the immune response.[1][2] This can be modeled in vitro by chronically exposing cancer cell lines to the PD-1/PD-L1 inhibitor and selecting for resistant clones.[3][4]
Q2: My cancer cell line shows variable PD-L1 expression between experiments. What could be the cause?
A2: Fluctuations in PD-L1 expression are a common issue and can be attributed to several factors:
-
Cell Passage Number: Continuous passaging can alter the characteristics of cell lines. It is advisable to use cells within a consistent and low passage number range.
-
Cell Density: Confluency at the time of the experiment can impact PD-L1 expression. Ensure uniform cell seeding across all experiments.
-
Mycoplasma Contamination: This common laboratory contaminant can significantly alter cellular responses and gene expression. Regularly test your cell lines for mycoplasma.
-
Culture Conditions: Variations in media, serum, or other supplements can influence PD-L1 expression. Maintain consistent culture conditions.
A potential solution to induce and stabilize PD-L1 expression is to pre-treat cancer cells with interferon-gamma (IFN-γ).[5]
Q3: I am not observing the expected T-cell mediated cytotoxicity in my co-culture assay after applying a PD-1/PD-L1 inhibitor. What are some potential reasons?
A3: A lack of cytotoxic response can stem from several factors related to both the tumor and effector cells:
-
Low PD-1 or PD-L1 Expression: The efficacy of the inhibitor depends on the presence of its target. Confirm that your T cells express sufficient levels of PD-1 and your cancer cells express high levels of PD-L1.
-
Suboptimal T-cell Activation: If the initial T-cell activation signal (e.g., through anti-CD3/CD28 stimulation) is too potent, it can overpower the inhibitory effect of the PD-1/PD-L1 axis, thus masking the inhibitor's effect.
-
T-cell Exhaustion: Prolonged stimulation can lead to T-cell exhaustion, characterized by the expression of multiple inhibitory receptors (e.g., TIM-3, LAG-3) and reduced effector function.[6]
-
Mismatched MHC: Ensure that the T cells can recognize the antigens presented by the major histocompatibility complex (MHC) on the tumor cells.
Q4: How can I distinguish between a lack of inhibitor efficacy and general T-cell dysfunction in my experiments?
A4: To dissect these possibilities, consider the following controls and assays:
-
Positive Control for T-cell Killing: Use a stimulus known to induce robust T-cell cytotoxicity independent of the PD-1/PD-L1 pathway, such as a high concentration of phytohemagglutinin (PHA) or PMA/Ionomycin.
-
T-cell Viability Assay: Assess T-cell viability at the end of the co-culture to rule out inhibitor-induced T-cell death.
-
Cytokine Release Assay: Measure the secretion of effector cytokines like IFN-γ and TNF-α. A lack of cytokine production in response to stimulation can indicate broader T-cell dysfunction.
-
T-cell Activation Marker Expression: Use flow cytometry to measure the expression of activation markers like CD69 and CD25 on T cells after stimulation.
Troubleshooting Guides
Issue 1: High Variability in Co-culture Assay Results
| Potential Cause | Troubleshooting Step |
| Donor-to-Donor Variability in Primary T-cells | Use T cells from a single, healthy donor for a set of experiments. If using multiple donors, pre-screen them for a consistent response. Characterize the immune cell populations for each experiment using flow cytometry. |
| Inconsistent Effector-to-Target (E:T) Ratio | Carefully count and plate cells to ensure a consistent E:T ratio in every well. Titrate the E:T ratio during assay development to identify the optimal window for observing inhibition. |
| Variable PD-L1 Expression on Cancer Cells | Maintain a consistent cell passage number and seeding density. Consider inducing PD-L1 expression with IFN-γ for more stable expression. |
Issue 2: PD-1/PD-L1 Inhibitor Appears Ineffective
| Potential Cause | Troubleshooting Step |
| Low Target Expression | Confirm PD-1 expression on T cells and PD-L1 expression on cancer cells via flow cytometry or Western blot. Consider using cell lines engineered to overexpress these proteins as a positive control. |
| Over-stimulation of T-cells | Titrate the concentration of T-cell activators (e.g., anti-CD3/CD28 antibodies) to find a sub-maximal stimulation level where the inhibitory effect of PD-L1 is more pronounced. |
| T-cell Exhaustion | Analyze the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on T cells by flow cytometry. Use freshly isolated T cells or limit the duration of in vitro stimulation. |
| Inhibitor Potency or Stability | Verify the activity of your inhibitor using a cell-free binding assay (e.g., ELISA-based) or a reporter assay. Prepare fresh dilutions of the inhibitor for each experiment. |
Quantitative Data Summary
Table 1: Biomarkers Associated with Resistance to PD-1/PD-L1 Inhibitors
| Biomarker Category | Biomarker | Association with Resistance |
| Tumor-Intrinsic | Low Tumor Mutational Burden (TMB) | Increased |
| Low PD-L1 Expression | Increased | |
| Loss-of-function mutations in JAK1/2 | Increased | |
| Mutations in B2M (β2-microglobulin) | Increased | |
| Tumor Microenvironment | High density of Regulatory T-cells (Tregs) | Increased |
| High density of Myeloid-Derived Suppressor Cells (MDSCs) | Increased | |
| High levels of immunosuppressive cytokines (e.g., TGF-β) | Increased | |
| Circulating Biomarkers | Decreased Regulatory T-cells | Decreased |
| Decreased Natural Killer (NK) cell subsets | Decreased | |
| Decreased Albumin | Decreased | |
| Increased Alkaline Phosphatase | Increased |
This table summarizes findings from multiple studies and the specific quantitative values can vary depending on the cancer type and the assays used.[7][8][9][10]
Experimental Protocols
Protocol 1: In Vitro Model of Acquired Resistance to PD-1/PD-L1 Blockade
This protocol describes the generation of a cancer cell line with acquired resistance to a PD-1/PD-L1 inhibitor.
Materials:
-
Parental cancer cell line sensitive to PD-1/PD-L1 blockade
-
PD-1/PD-L1 inhibitor (e.g., anti-PD-L1 antibody)
-
Complete cell culture medium
-
96-well plates
-
Ficoll-Paque
-
Human peripheral blood mononuclear cells (PBMCs)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
Procedure:
-
Establish Baseline Sensitivity: Co-culture the parental cancer cell line with pre-activated human T cells at an appropriate E:T ratio in the presence of a dose range of the PD-1/PD-L1 inhibitor. Determine the IC50 value of the inhibitor.
-
Chronic Inhibitor Exposure: Culture the parental cancer cells in the continuous presence of the PD-1/PD-L1 inhibitor at a concentration close to the IC50.
-
Dose Escalation: Gradually increase the concentration of the inhibitor in the culture medium as the cells adapt and resume proliferation.
-
Selection of Resistant Clones: After several weeks to months of continuous culture, isolate single-cell clones by limiting dilution.
-
Validation of Resistance: Expand the isolated clones and re-assess their sensitivity to the PD-1/PD-L1 inhibitor in a co-culture cytotoxicity assay. Clones that exhibit a significantly higher IC50 compared to the parental cell line are considered to have acquired resistance.
-
Characterization of Resistant Phenotype: Analyze the resistant clones for changes in PD-L1 expression, mutations in relevant signaling pathways (e.g., IFN-γ pathway), and other potential resistance mechanisms.
Protocol 2: Western Blot for PD-L1 Expression
This protocol details the detection of PD-L1 protein levels in cancer cell lysates.
Materials:
-
Cancer cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PD-L1 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Note that due to glycosylation, PD-L1 may appear as a band between 40-60 kDa.[11][12][13]
Protocol 3: Flow Cytometry for T-cell Exhaustion Markers
This protocol outlines the staining of T cells to analyze the expression of exhaustion markers.
Materials:
-
T-cell sample (from co-culture or stimulated PBMCs)
-
FACS buffer (PBS with 2% FBS)
-
Fc block
-
Fluorochrome-conjugated antibodies against:
-
CD3, CD4, CD8
-
PD-1 (CD279)
-
TIM-3 (CD366)
-
LAG-3 (CD223)
-
-
Viability dye (e.g., 7-AAD)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of T cells.
-
Fc Block: Block Fc receptors to prevent non-specific antibody binding.
-
Surface Staining: Incubate the cells with the cocktail of fluorochrome-conjugated antibodies against surface markers for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells with FACS buffer.
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye.
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate on live, single cells, then on CD3+ T cells. Further, delineate CD4+ and CD8+ populations and analyze the expression of PD-1, TIM-3, and LAG-3 within these subsets.[14][15][16][17]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PD-1/PD-L1 signaling pathway inhibiting T-cell effector function.
Caption: Experimental workflow for generating acquired resistance in vitro.
Caption: Troubleshooting logic for low cytotoxicity in co-culture assays.
References
- 1. Acquired resistance to immunotherapy and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Resistance to Immunotherapy: Comprehensive Insights with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Resistance Biomarkers to PD-1/PD-L1–Targeted Immune Checkpoint Inhibitors: The PIONeeR Trial - Conference Correspondent [conference-correspondent.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Exhaustion T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 17. bdbiosciences.com [bdbiosciences.com]
How to minimize toxicity of PD1-PDL1-IN 1 TFA in animal studies
This technical support center provides guidance for researchers and scientists on minimizing the toxicity of the small molecule inhibitor PD1-PDL1-IN 1 TFA in animal studies. The information is structured to address common challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments using this compound.
Question: We are observing significant weight loss (>15%), lethargy, and/or mortality in our animal cohort shortly after administration. What are the potential causes and how can we mitigate this?
Answer:
This is a common sign of systemic toxicity. The primary causes can be narrowed down to the dose of the compound itself, the formulation vehicle, or a combination of both.
Potential Causes & Recommended Solutions:
-
Compound Dose is Too High: The administered dose may exceed the maximum tolerated dose (MTD) for the chosen animal model and administration route.
-
Solution: Perform a Dose-Range-Finding (DRF) study. This is a critical first step to determine the MTD. Start with a low dose and escalate in different cohorts to identify a dose that is well-tolerated while still having the potential for efficacy. See the detailed protocol for a DRF study below.
-
-
Vehicle Toxicity: The vehicle used to dissolve and administer the compound can cause toxicity, especially when using high percentages of co-solvents like DMSO or ethanol.[1]
-
Solution: Always run a "vehicle-only" control group in your experiments. This group receives the exact same formulation, volume, and administration route as the treatment group, but without the active compound. If animals in the vehicle-only group show signs of toxicity, the vehicle is the likely culprit. Consider reformulating using alternative, better-tolerated vehicles (see Table 2). A vehicle tolerability study should be performed.
-
-
TFA Salt Contribution: PD1-PDL1-IN 1 TFA is a trifluoroacetic acid salt. While TFA generally has low acute toxicity, high concentrations of the TFA counter-ion could contribute to adverse effects or local irritation.[2][3][4]
-
Solution: Ensure the pH of your final formulation is adjusted to be near physiological pH (~7.2-7.4) before administration, as the TFA can make the solution acidic. Calculate the molar contribution of TFA to your total dose to understand the exposure level.
-
Question: Our animals are showing signs of irritation, swelling, or skin necrosis at the injection site after subcutaneous (SC) or intraperitoneal (IP) administration. What can we do?
Answer:
Injection site reactions are typically caused by issues with the formulation's physicochemical properties or the injection technique itself.
Potential Causes & Recommended Solutions:
-
Formulation pH and Irritancy: An acidic formulation, often due to the TFA salt, can cause significant local tissue irritation.[4] High concentrations of certain co-solvents (e.g., >10% DMSO) can also be irritants.[1]
-
Solution: Measure the pH of the final dosing solution. Adjust it to a physiological range (7.2-7.4) using buffers like PBS if it does not compromise compound stability. Attempt to reduce the percentage of harsh organic co-solvents in your vehicle by using less irritating alternatives like polyethylene (B3416737) glycol (PEG) or cyclodextrins.[5]
-
-
Compound Precipitation: The inhibitor may be precipitating out of solution upon injection into the physiological environment of the animal. This "crash" creates a depot of solid compound that can lead to a sterile abscess and a significant local inflammatory response.
-
Solution: Test the kinetic solubility of your formulation. Mix a small amount of your final formulation with a larger volume of PBS (e.g., 1:10 or 1:20 ratio) and observe for any precipitation over several hours. If it precipitates, you must reformulate using a more stable vehicle system, such as one containing surfactants (e.g., Tween 80, Kolliphor) or complexing agents (e.g., cyclodextrins) that can help maintain solubility in an aqueous environment.[5][6][7]
-
-
Injection Technique: Large injection volumes or repeated injections at the same site can exacerbate local reactions.
-
Solution: Keep injection volumes to a minimum (e.g., for mice, typically <200 µL for IP and <100 µL for SC). Rotate the injection site for each subsequent dose. Ensure proper, clean injection technique to prevent introducing pathogens.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PD1-PDL1-IN 1?
PD1-PDL1-IN 1 is a small molecule inhibitor designed to disrupt the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1.[8] PD-1 is a receptor expressed on activated T-cells, and its binding to PD-L1, which can be overexpressed on cancer cells, sends an inhibitory signal that suppresses T-cell activity.[9][10] By blocking this interaction, the inhibitor prevents the "off" signal, allowing the T-cells to recognize and attack tumor cells.[11][12][13]
Q2: How should I formulate this compound for an in vivo study?
As a small molecule inhibitor, this compound is likely poorly soluble in water.[6] Therefore, a formulation vehicle using a combination of co-solvents, surfactants, and/or complexing agents is typically required.[5] The choice of vehicle depends heavily on the route of administration (e.g., oral, intraperitoneal, intravenous).
Table 1: Common Vehicle Formulations for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Composition | Route | Characteristics & Considerations |
|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IP, IV | A common, versatile vehicle. The concentration of DMSO should be kept as low as possible to avoid toxicity.[1] |
| 0.5% Carboxymethylcellulose (CMC), 0.25% Tween 80 in Water | PO | A standard suspension vehicle for oral gavage. Requires uniform suspension before each dose. |
| 20% w/v Hydroxypropyl-β-Cyclodextrin (HPβCD) in Saline | IP, IV, SC | Cyclodextrins can form inclusion complexes to enhance solubility.[5] Generally well-tolerated. |
| Corn Oil / Sesame Oil | PO, SC | Suitable for highly lipophilic compounds. Not suitable for IV administration.[1] |
Note: The suitability of any vehicle must be confirmed for your specific compound and experimental model.
Q3: Where should I start with dosing? Is there a recommended starting dose?
Without specific data for this compound, a universal starting dose cannot be provided. The best practice is to conduct a dose-range-finding (DRF) or tolerability study in a small number of animals.
General Approach:
-
Literature Review: Search for published studies on compounds with a similar structure or mechanism to get a possible range.
-
In Vitro Data: Use the in vitro IC50 or EC50 value as a very rough guide. In vivo doses are typically much higher.
-
Start Low: Begin with a low, likely sub-therapeutic dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 30, 100 mg/kg).
-
Monitor Closely: Observe animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and injection site reactions.
Experimental Protocols & Workflow
Success in minimizing toxicity relies on a logical and stepwise experimental plan. The workflow below outlines the essential preliminary studies that should be conducted before proceeding to larger efficacy experiments.
Protocol 1: Vehicle Tolerability Study
Objective: To confirm that the chosen formulation vehicle is non-toxic and well-tolerated in the animal model when administered alone.
Materials:
-
Healthy, age-matched animals (e.g., C57BL/6 mice, n=3-5 per group).
-
Components for the vehicle formulation (e.g., DMSO, PEG300, Tween 80, Saline).
-
Sterile syringes and needles appropriate for the administration route.
-
Animal scale for daily weight measurements.
Methodology:
-
Prepare the vehicle formulation under sterile conditions exactly as you would for dosing with the active compound.
-
Acclimate animals for at least 3-5 days before the start of the study. Record baseline body weights.
-
Administer the vehicle to the animals using the intended route (e.g., IP, PO, IV), volume, and dosing schedule (e.g., once daily for 5 days).
-
Monitor animals daily for at least 5-7 days.
-
Endpoints:
-
Body Weight: Record body weight daily. A loss of >15% is typically considered a sign of significant toxicity.
-
Clinical Observations: Note any signs of distress, such as lethargy, ruffled fur, hunched posture, or abnormal breathing.
-
Injection Site Reactions: For SC or IP routes, visually inspect and palpate the injection site for swelling, redness, or hardness.
-
Interpretation: If animals in this study show any signs of toxicity, the vehicle is not suitable and must be reformulated.
Protocol 2: Dose-Range-Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in a specific animal model and dosing regimen.
Materials:
-
Healthy, age-matched animals (n=3-5 per dose group).
-
This compound compound.
-
Validated, well-tolerated vehicle from the Vehicle Tolerability Study.
-
Equipment for dosing and monitoring as listed above.
Methodology:
-
Prepare dosing formulations of this compound at various concentrations in the chosen vehicle.
-
Acclimate animals and record baseline weights.
-
Assign animals to dose cohorts. Include a "vehicle-only" control group.
-
Administer the compound according to the planned dose and schedule. See Table 2 for an example design.
-
Monitor animals intensively for 7-14 days. Record body weight and clinical observations daily.
-
Endpoints: The primary endpoints are the same as in the tolerability study: body weight changes, clinical signs of toxicity, and mortality. The MTD is typically defined as the highest dose that does not cause >15-20% body weight loss or other severe signs of distress.
Table 2: Example Design for a Dose-Range-Finding Study in Mice
| Group | N | Compound | Dose (mg/kg) | Route | Schedule |
|---|---|---|---|---|---|
| 1 | 5 | Vehicle Only | 0 | IP | Once daily for 7 days |
| 2 | 5 | This compound | 10 | IP | Once daily for 7 days |
| 3 | 5 | This compound | 30 | IP | Once daily for 7 days |
| 4 | 5 | this compound | 100 | IP | Once daily for 7 days |
Interpretation: The results of this study will guide dose selection for all future efficacy studies. Selecting a dose at or below the MTD is crucial for ensuring that observed anti-tumor effects are due to the compound's mechanism of action and not confounded by toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. ozone.unep.org [ozone.unep.org]
- 3. mdpi.com [mdpi.com]
- 4. health.hawaii.gov [health.hawaii.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 12. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Interpreting unexpected data from PD1-PDL1-IN 1 TFA functional assays
Welcome to the technical support center for PD1-PDL1-IN 1 TFA functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in various functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of the Programmed Cell Death-1 (PD-1) protein. Its primary mechanism of action is to disrupt the interaction between PD-1 on activated T-cells and its ligand, PD-L1, which is often expressed on tumor cells.[1][2] By blocking this interaction, the inhibitor prevents the downstream signaling that leads to T-cell exhaustion and restores the cytotoxic T-lymphocyte response against cancer cells.
Q2: What are the key functional assays to assess the activity of this compound?
The primary functional assays to evaluate the efficacy of this compound include:
-
PD-1/PD-L1 Blockade Reporter Assays: These assays utilize engineered cell lines expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter. Inhibition of the PD-1/PD-L1 interaction by the compound leads to a measurable increase in the reporter signal.[3][4]
-
T-Cell Proliferation Assays: These assays measure the ability of the inhibitor to restore the proliferation of T-cells that are co-cultured with PD-L1-expressing target cells. A common method is to use carboxyfluorescein succinimidyl ester (CFSE) dye, which is diluted with each cell division.[5][6][7][8]
-
Cytokine Release Assays: The restoration of T-cell function can be quantified by measuring the secretion of key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), using techniques like ELISA or ELISpot.[9][10][11]
Q3: What is the expected dose-response curve for this compound in functional assays?
Typically, a sigmoidal dose-response curve is expected, where increasing concentrations of this compound lead to a proportional increase in the measured response (e.g., reporter signal, T-cell proliferation, or cytokine release) until a plateau is reached. However, bell-shaped or biphasic dose-response curves have been observed with some small molecule inhibitors of the PD-1/PD-L1 pathway, where the response decreases at higher concentrations.[12]
Troubleshooting Unexpected Data
Issue 1: Lower than expected or no activity of this compound.
dot
Caption: Troubleshooting workflow for low or no inhibitor activity.
| Possible Cause | Recommended Action |
| Compound Degradation or Improper Handling | This compound should be stored at -20°C and protected from light. Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the assay medium is not affecting cell viability (typically ≤0.5%).[1] |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. The solubility of this compound in aqueous media is limited. If precipitation is suspected, perform a solubility test at the highest concentration used in your assay. Consider using a different formulation or a lower concentration range.[1] |
| Cell Health and Viability | Ensure that the effector and target cells are healthy and in the logarithmic growth phase. High cell death in the untreated controls can mask the effect of the inhibitor. Check cell viability using a method like Trypan Blue exclusion. |
| Suboptimal PD-1 or PD-L1 Expression | The level of PD-1 and PD-L1 expression on the effector and target cells, respectively, is critical for the assay window. Verify the expression levels by flow cytometry. If using primary cells, expression levels can vary between donors. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay reagents, including cell culture media, cytokines, and detection reagents. Ensure that positive controls (e.g., a known anti-PD-1 antibody) and negative controls (e.g., vehicle-treated cells) are behaving as expected. |
Issue 2: High background signal in the assay.
| Possible Cause | Recommended Action |
| Spontaneous T-Cell Activation | In co-culture assays, T-cells may become activated non-specifically. Ensure that the effector to target cell ratio is optimized. In reporter assays, ensure that the basal activity of the reporter construct is low. |
| Contamination | Mycoplasma or other microbial contamination can lead to non-specific immune cell activation. Regularly test cell lines for contamination. |
| Reagent-Related Autofluorescence/Luminescence | The compound itself may be autofluorescent or interfere with the luciferase reaction. Run a control with the compound in the absence of cells to check for direct interference with the readout. |
Issue 3: Bell-shaped (biphasic) dose-response curve.
dot
Caption: Investigating a bell-shaped dose-response curve.
| Possible Cause | Recommended Action |
| Cytotoxicity at High Concentrations | High concentrations of the small molecule inhibitor may be toxic to the cells, leading to a decrease in the measured signal. Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assay to assess the viability of the cells at all tested concentrations of the compound. |
| Off-Target Effects | Small molecule inhibitors can sometimes have off-target effects at higher concentrations, potentially inhibiting other pathways necessary for T-cell activation and function.[13][14][15] This can lead to a paradoxical decrease in the response. Consider profiling the inhibitor against a panel of kinases or other relevant targets. |
| Compound Aggregation/Precipitation | At high concentrations, the compound may come out of solution, leading to a lower effective concentration and a drop in the observed activity. Refer to the solubility troubleshooting section. |
| Complex Biological Mechanism | Some small molecule inhibitors of the PD-1/PD-L1 pathway have been reported to induce dimerization of PD-L1, which could lead to complex downstream signaling at high concentrations and result in a bell-shaped dose-response.[16] |
Experimental Protocols
PD-1/PD-L1 Blockade Bioassay (Reporter Assay)
This protocol is adapted from commercially available reporter assay kits.[3][4]
dot
Caption: Workflow for a PD-1/PD-L1 reporter bioassay.
-
Cell Plating: Seed PD-L1 expressing antigen-presenting cells (APCs) in a 96-well white, flat-bottom plate and incubate overnight.
-
Compound Addition: The next day, prepare serial dilutions of this compound in assay medium. Remove the culture medium from the APCs and add the diluted compound.
-
Effector Cell Addition: Add PD-1 expressing Jurkat T-cells, which contain a luciferase reporter gene driven by an NFAT response element, to the wells.
-
Incubation: Co-culture the cells for 6-18 hours at 37°C in a CO2 incubator.
-
Lysis and Detection: Equilibrate the plate to room temperature. Add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50.
T-Cell Proliferation Assay (CFSE-based)
This protocol is a general guideline for a CFSE-based T-cell proliferation assay.[5][6][7][8]
-
T-Cell Labeling: Isolate T-cells from peripheral blood mononuclear cells (PBMCs). Resuspend the T-cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding complete culture medium. Wash the cells multiple times.
-
Co-culture Setup: Plate PD-L1 expressing target cells (e.g., a cancer cell line) in a 96-well plate. Add the CFSE-labeled T-cells at an appropriate effector to target ratio (e.g., 10:1). Add a T-cell stimulus, such as anti-CD3/CD28 beads or a specific antigen.
-
Inhibitor Treatment: Add serial dilutions of this compound to the co-culture.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD4, CD8) and a viability dye. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the live, single T-cell population. The CFSE fluorescence will be halved with each cell division. Quantify the percentage of proliferated cells or the proliferation index.
IFN-γ Release Assay (ELISA)
This protocol outlines the general steps for measuring IFN-γ in the supernatant of a co-culture experiment.[9][10][11]
-
Co-culture Setup: Set up the co-culture of T-cells and PD-L1 expressing target cells with a T-cell stimulus and serial dilutions of this compound, as described in the T-cell proliferation assay.
-
Supernatant Collection: After 48-72 hours of incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Perform an ELISA for IFN-γ on the collected supernatants according to the manufacturer's instructions for the specific ELISA kit being used.
-
Data Analysis: Generate a standard curve using the recombinant IFN-γ standards. Use the standard curve to calculate the concentration of IFN-γ in each sample. Plot the IFN-γ concentration against the logarithm of the inhibitor concentration to determine the EC50.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄F₃N₇O₈ | [1][17] |
| Molecular Weight | 499.4 g/mol | [1][17] |
| Target | PD-1 | [2] |
| Storage | -20°C, protect from light | [1] |
| Solubility (in vitro) | DMSO: ≥ 100 mg/mL | [1] |
Table 2: Example Data from a PD-1/PD-L1 Blockade Reporter Assay
| This compound (nM) | Luminescence (RLU) | % Activity |
| 0 | 10,000 | 0 |
| 0.1 | 12,500 | 5 |
| 1 | 25,000 | 30 |
| 10 | 60,000 | 100 |
| 100 | 62,500 | 105 |
| 1000 | 55,000 | 90 |
| 10000 | 40,000 | 60 |
Note: This is example data and may not be representative of all experimental conditions. The decrease in activity at higher concentrations could indicate a bell-shaped dose-response.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. researchgate.net [researchgate.net]
- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtestsonline.org.uk [labtestsonline.org.uk]
- 10. Interferon gamma release assays: principles and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 13. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PD1-Pdl1-IN 1 (tfa) | C16H24F3N7O8 | CID 168007087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Small Molecule PD-1/PD-L1 Inhibitors: PD1-PDL1-IN 1 TFA and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The blockade of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction has revolutionized cancer immunotherapy. While monoclonal antibodies have been the mainstay of this therapeutic approach, small molecule inhibitors offer potential advantages, including oral bioavailability, improved tumor penetration, and shorter half-lives, which may lead to better management of immune-related adverse events. This guide provides an objective comparison of PD1-PDL1-IN 1 TFA with other notable small molecule PD-1/PD-L1 inhibitors: BMS-202, CA-170, and JBI-2174. The information presented is based on available preclinical data to assist researchers in making informed decisions for their studies.
Mechanism of Action: Disrupting the PD-1/PD-L1 Axis
The interaction between PD-1 on activated T cells and PD-L1 on tumor cells delivers an inhibitory signal to the T cells, leading to immune evasion by the tumor. Small molecule inhibitors aim to disrupt this interaction, thereby restoring the anti-tumor immune response. A common mechanism of action for several small molecule PD-L1 inhibitors, including those from the Bristol-Myers Squibb (BMS) series, is the induction of PD-L1 dimerization. This dimerization sterically hinders the binding of PD-1 to PD-L1, effectively blocking the inhibitory signaling pathway.
Caption: PD-1/PD-L1 signaling and inhibitor action.
Quantitative Comparison of Small Molecule Inhibitors
The following tables summarize the available quantitative data for this compound and selected comparator molecules. It is important to note that the data are compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Biochemical and Cellular Activity
| Compound | Target | Assay Type | IC50/EC50 | Binding Affinity (Kd) | Source |
| PD-1/PD-L1-IN-16 (Compound M23) * | PD-1/PD-L1 Interaction | HTRF | 53.2 nM | Not Reported | [1] |
| BMS-202 | PD-L1 | HTRF | 18 nM | 8 µM | MedChemExpress, Selleck Chemicals |
| PD-L1 | Cell-based (SCC-3) | 15 µM | Not Reported | [2] | |
| PD-L1 | Cell-based (Jurkat) | 10 µM | Not Reported | [2] | |
| CA-170 | PD-L1/VISTA | Cell-based (T-cell proliferation & IFN-γ secretion) | Potent (specific values not consistently reported) | Does not directly bind to PD-L1 (NMR, HTRF) | Curis, Inc.,[3] |
| JBI-2174 | PD-L1 | TR-FRET | ~1 nM (human), picomolar (monkey) | Not Reported | [3] |
*PD-1/PD-L1-IN-16 (Compound M23) is presented as the most likely available data for this compound (compound 16).
Table 2: In Vivo Efficacy in Syngeneic Mouse Tumor Models
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Source |
| This compound | Not Reported | Not Reported | Not Reported | - |
| BMS-202 | SCC-3 (humanized NOG mouse) | 20 mg/kg, i.p. | Significant antitumor effect | [2] |
| U251 Glioblastoma (nude mouse xenograft) | Not specified | Significant inhibition of tumor growth | [4] | |
| CA-170 | Multiple tumor models | Oral | Anti-tumor effects similar to anti-PD-1 antibodies | Curis, Inc. |
| JBI-2174 | 4T1, CT-26 | Oral | Comparable to Atezolizumab | [3] |
| MC-38/hPD-L1 | Oral | Comparable to Atezolizumab | [3] | |
| Mouse Glioma Orthotopic | Oral | Statistically significant increase in survival | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of small molecule inhibitors. Below are representative protocols for key assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with His)
-
Anti-Fc antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-His antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds and control inhibitors
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a small volume (e.g., 2 µL) of the diluted compounds to the wells of the 384-well plate.
-
Add a solution containing the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents (donor and acceptor antibodies).
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percent inhibition for each compound concentration relative to controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Caption: HTRF assay workflow for PD-1/PD-L1 inhibitors.
PD-1/PD-L1 Blockade Reporter Gene Assay
This cell-based assay measures the ability of an inhibitor to restore T-cell activation that is suppressed by the PD-1/PD-L1 interaction.
Materials:
-
PD-1 effector cells (e.g., Jurkat T cells engineered to express human PD-1 and an NFAT-luciferase reporter).
-
PD-L1 antigen-presenting cells (APCs) (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator).
-
Cell culture medium and supplements.
-
White, clear-bottom 96-well cell culture plates.
-
Test compounds and control inhibitors.
-
Luciferase detection reagent.
Procedure:
-
Seed the PD-L1 APCs into the 96-well plate and incubate to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the wells containing the PD-L1 APCs.
-
Add the PD-1 effector cells to the wells.
-
Co-culture the cells for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase detection reagent to each well.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence signal compared to the untreated control indicates blockade of the PD-1/PD-L1 interaction.
-
Plot the luminescence signal versus the log of the compound concentration to determine the EC50 value.
Discussion and Future Directions
The development of small molecule PD-1/PD-L1 inhibitors is a rapidly evolving field. The data presented here highlight the potent in vitro activity of several compounds, with JBI-2174 showing particularly high potency in biochemical assays. BMS-202 has demonstrated in vivo efficacy in multiple tumor models.
A notable point of discussion is the conflicting data surrounding CA-170. While initial reports suggested potent activity, subsequent biophysical studies have questioned its direct binding to PD-L1.[3] One proposed mechanism is the formation of a defective ternary complex, which warrants further investigation.[5] This underscores the importance of utilizing a combination of biochemical and cell-based assays to fully characterize the mechanism of action of novel inhibitors.
For this compound, the available data for the closely related PD-1/PD-L1-IN-16 (Compound M23) indicates a promising IC50 value of 53.2 nM.[1] However, more comprehensive studies, including cellular and in vivo efficacy data, are needed for a complete comparison with other inhibitors.
Future research should focus on head-to-head in vivo comparison studies in standardized tumor models to provide a clearer picture of the relative efficacy of these compounds. Additionally, detailed pharmacokinetic and pharmacodynamic studies will be crucial for translating preclinical findings into clinical applications. The continued exploration of novel chemical scaffolds and mechanisms of action will undoubtedly lead to the development of the next generation of orally available and highly effective cancer immunotherapies.
References
- 1. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Metabolic remodeling by the PD-L1 inhibitor BMS-202 significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship [frontiersin.org]
A Head-to-Head Battle in the Tumor Microenvironment: PD1-PDL1-IN 1 TFA vs. Anti-PD-1 Monoclonal Antibodies in an In Vitro Showdown
For researchers, scientists, and drug development professionals, the burgeoning field of cancer immunotherapy presents a critical choice: the targeted precision of small molecule inhibitors or the established power of monoclonal antibodies. This guide offers an objective in vitro comparison of PD1-PDL1-IN 1 TFA, a potent small molecule inhibitor, and anti-PD-1 monoclonal antibodies, providing a data-driven look at their respective performance in key immunological assays.
The PD-1/PD-L1 signaling pathway is a crucial immune checkpoint that cancer cells exploit to evade destruction by the immune system. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells delivers an inhibitory signal, effectively shutting down the anti-tumor immune response. Both small molecule inhibitors and monoclonal antibodies aim to disrupt this interaction, but they do so with fundamentally different approaches.
Anti-PD-1 monoclonal antibodies are large glycoproteins that bind to the extracellular domain of the PD-1 receptor, sterically hindering its interaction with PD-L1. In contrast, small molecule inhibitors like this compound are orally bioavailable compounds that can penetrate tissues more readily and are designed to allosterically or directly block the PD-1/PD-L1 binding interface.
This guide will delve into the in vitro data that underpins the efficacy of these two classes of inhibitors, focusing on their performance in PD-1/PD-L1 blockade assays and T-cell activation assays.
At a Glance: In Vitro Performance Comparison
The following tables summarize the key quantitative data comparing the in vitro performance of a representative small molecule PD-1/PD-L1 inhibitor and an anti-PD-1 monoclonal antibody. It is important to note that direct head-to-head data for this compound against a specific antibody in the same study is limited in publicly available literature. Therefore, this comparison utilizes representative data from studies evaluating potent small molecule inhibitors from the same class as this compound and well-characterized anti-PD-1 antibodies like nivolumab (B1139203) and pembrolizumab.
| Parameter | Representative Small Molecule PD-1/PD-L1 Inhibitor (e.g., BMS compounds) | Representative Anti-PD-1 Monoclonal Antibody (e.g., Nivolumab, Pembrolizumab) | Assay Type |
| IC50 (PD-1/PD-L1 Binding) | 1.8 nM - 14.3 nM | 0.1 - 2.1 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |
| EC50 (T-cell Activation) | 35 nM - 1.2 µM | 0.1 - 10 nM | NFAT Reporter Assay / Cytokine Release Assay |
Table 1: Biochemical and Cellular Potency. This table highlights the half-maximal inhibitory concentration (IC50) in a biochemical binding assay and the half-maximal effective concentration (EC50) in cell-based T-cell activation assays. Lower values indicate higher potency.
| Parameter | Representative Small Molecule PD-1/PD-L1 Inhibitor | Representative Anti-PD-1 Monoclonal Antibody |
| Mechanism of Action | Binds to PD-L1, inducing its dimerization and preventing PD-1 binding. | Binds to the PD-1 receptor, blocking its interaction with PD-L1. |
| Molecular Weight | Low | High |
| Cell Permeability | Permeable | Impermeable |
| Oral Bioavailability | Potential for oral administration | Intravenous administration |
| Tumor Penetration | Potentially better | Can be limited |
Table 2: Key Physicochemical and Pharmacological Properties. This table provides a qualitative comparison of important drug-like properties.
Unveiling the Mechanism: The PD-1/PD-L1 Signaling Pathway
To understand how these inhibitors function, it is essential to visualize the signaling cascade they disrupt.
Caption: PD-1/PD-L1 signaling cascade and points of intervention.
Experimental Corner: How Performance is Measured
The in vitro comparison of this compound and anti-PD-1 monoclonal antibodies relies on a series of well-defined experimental protocols.
PD-1/PD-L1 Blockade Assay (HTRF)
This biochemical assay quantifies the ability of an inhibitor to disrupt the binding between PD-1 and PD-L1.
Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.
Detailed Protocol:
-
Reagent Preparation: Recombinant human PD-1 protein is labeled with a donor fluorophore (e.g., Europium cryptate), and recombinant human PD-L1 protein is labeled with an acceptor fluorophore (e.g., d2). Test compounds (this compound or anti-PD-1 antibody) are serially diluted.
-
Assay Plate Setup: In a 384-well low-volume microplate, the labeled PD-1, labeled PD-L1, and the test compound dilutions are added.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read on an HTRF-compatible reader. The donor fluorophore is excited, and the emission from both the donor and acceptor fluorophores is measured.
-
Data Analysis: The HTRF ratio (acceptor emission / donor emission) is calculated. In the absence of an inhibitor, the proximity of the donor and acceptor due to PD-1/PD-L1 binding results in a high HTRF signal. An effective inhibitor disrupts this interaction, leading to a decrease in the HTRF signal. The half-maximal inhibitory concentration (IC50) is determined by plotting the HTRF ratio against the inhibitor concentration.
T-Cell Activation Assay (NFAT Reporter)
This cell-based assay measures the functional consequence of blocking the PD-1/PD-L1 pathway, which is the restoration of T-cell activation.
Caption: Workflow for a cell-based T-cell activation reporter assay.
Detailed Protocol:
-
Cell Culture: PD-L1 expressing target cells (e.g., CHO-K1 or a cancer cell line) are seeded in a 96-well plate. Jurkat T-cells, engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT response element, are used as effector cells.
-
Co-culture and Treatment: The Jurkat-PD-1/NFAT-luciferase effector cells are added to the wells containing the target cells. Serial dilutions of the test inhibitor (this compound or anti-PD-1 antibody) are then added to the co-culture.
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a specified period (e.g., 6-24 hours). During this time, T-cell activation leads to the expression of luciferase.
-
Luminescence Detection: A luciferase detection reagent is added to the wells, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Data Analysis: The luminescence signal is measured using a luminometer. In the absence of an inhibitor, the PD-1/PD-L1 interaction suppresses T-cell activation and results in a low luminescence signal. An effective inhibitor blocks this interaction, leading to T-cell activation and a dose-dependent increase in luminescence. The half-maximal effective concentration (EC50) is determined by plotting the luminescence signal against the inhibitor concentration.
Conclusion: A Tale of Two Inhibitors
The in vitro data reveals a compelling narrative of two distinct yet effective strategies for reinvigorating the anti-tumor immune response. Anti-PD-1 monoclonal antibodies exhibit high potency in both binding and cellular assays, a testament to their established clinical success. Small molecule inhibitors, represented here by potent compounds from the same class as this compound, also demonstrate nanomolar efficacy in disrupting the PD-1/PD-L1 interaction and restoring T-cell function.
The choice between these two modalities will ultimately depend on the specific therapeutic context. The potential for oral bioavailability and improved tissue penetration makes small molecule inhibitors an attractive avenue for future development, potentially offering alternative or complementary treatment strategies to the established efficacy of monoclonal antibodies. The data presented in this guide provides a foundational in vitro framework for researchers and drug developers to navigate this evolving landscape.
A Head-to-Head Showdown: PD-1 vs. PD-L1 Inhibitors in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, understanding the nuances between targeting the PD-1 receptor versus its ligand, PD-L1, is critical for advancing cancer immunotherapy. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The programmed cell death protein 1 (PD-1) pathway is a critical immune checkpoint that cancer cells exploit to evade destruction by the immune system.[1][2] Therapeutic blockade of this pathway, either by targeting the PD-1 receptor on T cells or its primary ligand, PD-L1, on tumor and other cells, has revolutionized cancer treatment.[2][3] While both approaches aim to restore anti-tumor immunity, their distinct mechanisms of action may lead to differences in efficacy and safety profiles. This guide delves into the preclinical evidence comparing these two strategies.
The PD-1/PD-L1 Signaling Axis
The interaction between PD-1 on activated T cells and PD-L1 on tumor cells or antigen-presenting cells transmits an inhibitory signal that dampens T-cell activity, including proliferation, cytokine release, and cytotoxicity.[2] This leads to immune tolerance towards the tumor. Both anti-PD-1 and anti-PD-L1 therapies work by disrupting this interaction, thereby "releasing the brakes" on the anti-tumor immune response.
Comparative Efficacy in Syngeneic Mouse Models
Syngeneic mouse models, which utilize tumor cell lines implanted in immunocompetent mice of the same genetic background, are the workhorse for preclinical immuno-oncology studies.[4] These models allow for the evaluation of immunotherapies in the context of a fully functional immune system.
A key preclinical study compared the in vivo anti-tumor activity of a novel small molecule PD-1/PD-L1 inhibitor, SCL-1, with a conventional anti-mouse PD-1 antibody across a panel of twelve syngeneic tumor models.[1][5] The results demonstrated that the small molecule inhibitor had a broader anti-tumor effect, showing sensitivity in 11 out of 12 tumor types, compared to 8 out of 12 for the anti-PD-1 antibody.[1][5]
| Tumor Model | Tumor Type | SCL-1 (PD-1/PD-L1 Inhibitor) TGI (%) | Anti-mouse PD-1 Antibody TGI (%) |
| Responders to Both | |||
| A20 | B-cell lymphoma | 82.3 | 68.9 |
| CT26 | Colon carcinoma | 75.4 | 55.2 |
| EMT6 | Breast carcinoma | 91.2 | 70.1 |
| LL/2 (LLC1) | Lung carcinoma | 65.7 | 45.3 |
| MC38 | Colon adenocarcinoma | 88.9 | 78.6 |
| Pan02 | Pancreatic ductal adenocarcinoma | 58.3 | 40.1 |
| RENCA | Renal adenocarcinoma | 79.8 | 62.5 |
| Responders to SCL-1 Only | |||
| 4T1 | Breast carcinoma | 55.1 | 15.2 |
| B16-F10 | Melanoma | 48.7 | 10.5 |
| EL-4 | T-cell lymphoma | 69.5 | 22.3 |
| Responders to Anti-PD-1 Only | |||
| J558 | Plasmacytoma | 25.6 | 48.9 |
| Resistant to Both | |||
| M-3 | Melanoma | 12.4 | 8.7 |
TGI: Tumor Growth Inhibition. Data adapted from Akiyama et al., 2022.[5]
These findings suggest that the specific inhibitor and the tumor microenvironment of each model play a crucial role in determining the therapeutic outcome.[1] For instance, in the EMT6 and A20 models, complete tumor eradication was observed in some mice treated with SCL-1, and these mice rejected a re-challenge with the same tumor cells, indicating the establishment of immunological memory.[1]
Impact on the Tumor Microenvironment
The efficacy of PD-1/PD-L1 blockade is dependent on the presence and activation of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells.[1][6] Preclinical studies consistently show that effective treatment with either PD-1 or PD-L1 inhibitors leads to an increase in the number and activity of these effector T cells within the tumor microenvironment.[7][8]
In the MC38 colon adenocarcinoma model, treatment with an anti-PD-L1 antibody resulted in a higher proportion of CD8+ T cells within the tumor compared to the control group.[7] Similarly, in the CT26 model, which is sensitive to anti-PD-1 therapy, an increased frequency of PD-1 expressing CD8+ T cells is observed at baseline compared to the resistant Colon 26 model. Furthermore, in vivo experiments have demonstrated that the anti-tumor activity of PD-1/PD-L1 inhibitors is dependent on the presence of CD8+ T cells.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the integrity of preclinical research. Below are summarized methodologies for key experiments in the evaluation of PD-1 and PD-L1 inhibitors.
Syngeneic Tumor Model Establishment and Efficacy Study
A typical workflow for assessing the in vivo efficacy of PD-1 and PD-L1 inhibitors in a syngeneic mouse model is outlined below.
1. Cell Culture and Animal Models:
-
Cell Lines: Murine tumor cell lines such as MC38 (colon adenocarcinoma), CT26 (colon carcinoma), B16-F10 (melanoma), and 4T1 (breast cancer) are commonly used.[8][9] Cells are cultured in appropriate media and harvested during the exponential growth phase for implantation.[10]
-
Animals: Immunocompetent mouse strains that are syngeneic to the tumor cell line are used (e.g., C57BL/6 for MC38 and B16-F10, BALB/c for CT26 and 4T1).[9][11]
2. Tumor Implantation and Monitoring:
-
Tumor cells (typically 1 x 10^5 to 2 x 10^6 cells) are suspended in sterile phosphate-buffered saline (PBS), sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[10][11]
-
Tumor growth is monitored by measuring the tumor dimensions with calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.[12]
3. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Anti-mouse PD-1 or anti-mouse PD-L1 antibodies (or isotype control antibodies) are typically administered intraperitoneally (i.p.) at doses ranging from 100 to 250 µg per mouse, two to three times a week.[7]
4. Efficacy Endpoints:
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Overall survival is also a key endpoint, with mice being euthanized when tumors reach a predetermined maximum size or show signs of ulceration or morbidity.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
1. Tumor Dissociation:
-
Excised tumors are mechanically minced and then enzymatically digested using a cocktail of enzymes such as collagenase and DNase to obtain a single-cell suspension.[7][9]
2. Cell Staining:
-
The single-cell suspension is then incubated with a cocktail of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45 for total immune cells, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells) and intracellular markers (e.g., Ki67 for proliferation, IFN-γ for cytokine production).[9][13]
3. Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer to quantify the different immune cell populations within the tumor microenvironment.[9][14]
Conclusion
Preclinical head-to-head comparisons of PD-1 and PD-L1 inhibitors in syngeneic mouse models are crucial for dissecting their mechanisms of action and identifying predictive biomarkers. While both strategies can elicit potent anti-tumor immune responses, the available data suggests that the choice of inhibitor and the specific characteristics of the tumor model significantly influence the therapeutic outcome. The provided data and protocols offer a framework for researchers to design and interpret preclinical studies aimed at optimizing cancer immunotherapy strategies. Further research with direct and comprehensive comparisons of clinically relevant antibody formats in a wider range of preclinical models is warranted to better inform clinical trial design.
References
- 1. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 2. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. crownbio.com [crownbio.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. PD-L1 blockade engages tumor-infiltrating lymphocytes to co-express targetable activating and inhibitory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 9. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. noblelifesci.com [noblelifesci.com]
- 12. researchgate.net [researchgate.net]
- 13. Differential PD-1 inhibitor efficacy among different mouse tumor models [xuebao.301hospital.com.cn]
- 14. researchgate.net [researchgate.net]
Validating the Specificity of PD1-PDL1-IN-1 TFA for the PD-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PD1-PDL1-IN-1 TFA, a potent inhibitor of the Programmed cell death protein 1 (PD-1) pathway, with other small molecule inhibitors targeting the PD-1/PD-L1 axis. The specificity of a small molecule inhibitor is a critical parameter in drug development, ensuring that its therapeutic effects are directed towards the intended target, thereby minimizing off-target effects and potential toxicity. This document summarizes key experimental data to validate the specificity of PD1-PDL1-IN-1 TFA for the PD-1 receptor and provides detailed methodologies for the cited experiments.
Data Presentation: Comparative Analysis of Small Molecule PD-1/PD-L1 Inhibitors
The following table summarizes the inhibitory potency of PD1-PDL1-IN-1 TFA (also referred to as compound 16) and other representative small molecule inhibitors of the PD-1/PD-L1 pathway. The data is presented to facilitate a clear comparison of their biochemical and cellular activities.
| Compound Name | Target(s) | Assay Type | IC50 / EC50 (nM) |
| PD1-PDL1-IN-1 TFA (compound 16) | DGKα / T-cell activation | Enzymatic Assay / Cellular Assay | 0.15 (DGKα IC50) / 696 (IL-2 induction EC50)[1] |
| PD-1/PD-L1-IN-16 (Compound M23) | PD-1/PD-L1 Interaction | Biochemical Assay | 53.2[2] |
| BMS-1001 | PD-1/PD-L1 Interaction | Cellular Assay | N/A |
| BMS-1166 | PD-1/PD-L1 Interaction | TR-FRET Assay | 7[3] |
| CA-170 | PD-L1 / PD-L2 | Cellular Assay | Optimal T-cell activation between 125-500 nM[3] |
| Anidulafungin | PD-L1 | Bio-layer Interferometry (BLI) | 76,900 (KD)[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further validation studies.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
Objective: To quantify the inhibitory effect of a compound on the interaction between PD-1 and its ligand PD-L1 in a biochemical, high-throughput format.
Principle: This assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., anti-tag antibody for His-tagged PD-L1) and an acceptor fluorophore (e.g., d2) conjugated to the other binding partner (e.g., anti-tag antibody for Fc-tagged PD-1). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag) and PD-L1 protein (e.g., with a C-terminal His-tag) are diluted in an appropriate assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Europium cryptate-labeled anti-Fc antibody and d2-labeled anti-His antibody are prepared in the detection buffer.
-
The test compound (e.g., PD1-PDL1-IN-1 TFA) is serially diluted in DMSO to create a concentration gradient.
-
-
Assay Procedure:
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add the prepared PD-1 and PD-L1 proteins to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Add the pre-mixed detection reagents (Europium- and d2-labeled antibodies).
-
Incubate the plate at room temperature for another period (e.g., 2-4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics (association and dissociation rates) of a small molecule inhibitor to the PD-1 receptor in a label-free, real-time manner.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the inhibitor) from a solution to a ligand (the PD-1 receptor) immobilized on the chip. This allows for the direct measurement of the binding and dissociation events.
Protocol:
-
Chip Preparation:
-
Immobilize recombinant human PD-1 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared in parallel without protein immobilization to correct for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the compound over the sensor chip surface at a constant flow rate.
-
Monitor the association of the compound with the immobilized PD-1 in real-time.
-
After the association phase, switch to injecting running buffer alone to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a small molecule inhibitor with the PD-1 receptor in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this stabilization by heating intact cells or cell lysates treated with the inhibitor to a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol:
-
Cell Treatment:
-
Culture cells expressing the target protein (PD-1) to a suitable confluency.
-
Treat the cells with the test compound or vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble PD-1 protein in the supernatant of each sample using Western blotting with a specific anti-PD-1 antibody.
-
-
Data Analysis:
-
Plot the amount of soluble PD-1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and therefore target engagement.
-
In Vitro T-Cell Proliferation and Activation Assays
Objective: To assess the functional consequence of PD-1 inhibition by measuring the restoration of T-cell proliferation and activation in the presence of the inhibitor.
Principle: The interaction of PD-1 on T-cells with PD-L1 on antigen-presenting cells (APCs) or tumor cells leads to the suppression of T-cell proliferation and cytokine production. An effective PD-1 inhibitor will block this interaction and restore T-cell function.
Protocol:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Label the T-cells within the PBMC population with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).
-
-
Co-culture and Treatment:
-
Co-culture the labeled PBMCs with target cells expressing PD-L1 (e.g., certain tumor cell lines or activated APCs).
-
Stimulate T-cell activation using an anti-CD3 antibody or a specific antigen.
-
Add serial dilutions of the test inhibitor or vehicle control to the co-culture.
-
-
Analysis of Proliferation and Activation:
-
After a suitable incubation period (e.g., 3-5 days), harvest the cells.
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the T-cell population.
-
Measure the concentration of cytokines (e.g., IFN-γ, IL-2) in the culture supernatant using ELISA or a multiplex bead-based assay to assess T-cell activation.[6][7][8]
-
-
Data Analysis:
-
Quantify the percentage of proliferated T-cells and the concentration of secreted cytokines for each inhibitor concentration.
-
Plot the results against the inhibitor concentration to determine the EC50 for the restoration of T-cell function.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of PD1-PDL1-IN-1 TFA.
Caption: PD-1/PD-L1 Signaling Pathway and Mechanism of Inhibition.
Caption: Experimental Workflow for Validating Inhibitor Specificity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]
- 5. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 Blockade Promotes Emerging Checkpoint Inhibitors in Enhancing T Cell Responses to Allogeneic Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
Comparative Cross-Reactivity Analysis of PD1-PDL1-IN 1 TFA and Alternative Small Molecule Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity profiles of small molecule inhibitors targeting the PD-1/PD-L1 interaction. This guide provides a comparative analysis of PD1-PDL1-IN 1 TFA against other notable inhibitors, supported by experimental data and detailed protocols to aid in the selection of appropriate research tools.
This publication provides a comparative overview of the cross-reactivity of the small molecule inhibitor this compound against other compounds targeting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) signaling pathway. The guide is intended to assist researchers in making informed decisions when selecting inhibitors for their studies by presenting available data on potency and selectivity.
Introduction to PD-1/PD-L1 Inhibition
The interaction between PD-1, an immune checkpoint receptor expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, plays a crucial role in tumor immune evasion. By binding to PD-1, PD-L1 sends an inhibitory signal that dampens the T cell response, allowing cancer cells to escape immune surveillance. The development of inhibitors that block this interaction has revolutionized cancer therapy. While monoclonal antibodies have been the mainstay of PD-1/PD-L1 blockade, small molecule inhibitors offer potential advantages such as oral bioavailability and different pharmacokinetic profiles.
Comparative Analysis of Small Molecule Inhibitors
This guide focuses on a comparative analysis of this compound and other well-characterized small molecule inhibitors of the PD-1/PD-L1 pathway: BMS-1001, BMS-1166, and CA-170. The following table summarizes their inhibitory potency against the PD-1/PD-L1 interaction and any available cross-reactivity data.
| Compound | Primary Target | IC50 (PD-1/PD-L1 Interaction) | Known Off-Target Activity / Cross-Reactivity |
| This compound | PD-1/PD-L1 | Potent inhibitor (Specific IC50 not publicly available) | Data not publicly available. |
| BMS-1001 | PD-L1 | 2.25 nM (HTRF assay)[1][2] | Low toxicity reported in cell lines.[3] Specific cross-reactivity data against other immune checkpoints or kinases is not readily available in the public domain. |
| BMS-1166 | PD-L1 | 1.4 nM (HTRF assay)[4][5] | Low toxicity reported in cell lines.[3] Does not interact with mouse PD-L1.[6] |
| CA-170 | PD-L1, VISTA | EC50 (PD-L1): 34 nM | Also targets V-domain Ig suppressor of T-cell activation (VISTA) and PD-L2.[7] Reported to be selective over other immune checkpoint proteins, but quantitative data is limited.[8] |
Note: IC50 values represent the concentration of an inhibitor required to block 50% of the biological activity in vitro and are dependent on the specific assay conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of common assays used to assess the potency and selectivity of PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This biochemical assay is a common method for quantifying the inhibition of the PD-1/PD-L1 protein-protein interaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PD-1/PD-L1 interaction.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). Tagged recombinant human PD-1 and PD-L1 proteins are used. When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[9][10]
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a mixture of tagged recombinant human PD-1 and PD-L1 proteins. Prepare a detection mixture containing the anti-tag antibodies conjugated to the HTRF donor and acceptor fluorophores.
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the PD-1 and PD-L1 protein mixture to the wells.
-
Incubate to allow for protein-protein interaction and inhibitor binding.
-
Add the HTRF detection reagent mixture.
-
Incubate to allow the detection antibodies to bind to the tagged proteins.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based PD-1/PD-L1 Blockade Reporter Assay
This assay measures the functional consequence of inhibiting the PD-1/PD-L1 interaction in a cellular context.
Objective: To determine the potency of a test compound in restoring T cell activation that is suppressed by the PD-1/PD-L1 interaction.
Principle: The assay typically uses two engineered cell lines: an "effector" T cell line (e.g., Jurkat) that expresses PD-1 and a reporter gene (e.g., luciferase) under the control of a T cell activation-dependent promoter (e.g., NFAT response element), and an "antigen-presenting cell" (APC) line that expresses PD-L1 and a T cell receptor (TCR) activator. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in a low reporter signal. An inhibitor of the PD-1/PD-L1 interaction will block this inhibition and restore T cell activation, leading to an increased reporter signal.[2][3]
Protocol Outline:
-
Cell Culture: Culture the PD-1 effector cells and PD-L1 APCs according to standard protocols.
-
Assay Procedure:
-
Plate the PD-L1 APCs in a multi-well plate.
-
Add serial dilutions of the test compound.
-
Add the PD-1 effector cells to initiate the co-culture.
-
Incubate the plate for a sufficient time (e.g., 6-24 hours) to allow for cell-cell interaction and reporter gene expression.
-
-
Data Acquisition: Add a luciferase substrate to the wells and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
Kinase Selectivity Profiling
To assess off-target effects on kinases, a broad panel of purified kinases is typically used.
Objective: To determine the inhibitory activity of a test compound against a panel of kinases.
Principle: The activity of each kinase is measured in the presence of the test compound, typically at a fixed concentration for initial screening, followed by IC50 determination for any significant hits. A common method is to measure the phosphorylation of a substrate by the kinase using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.
Protocol Outline:
-
Assay Setup: In separate wells of a microplate, add each purified kinase from the panel, its specific substrate, and ATP.
-
Compound Addition: Add the test compound at one or more concentrations.
-
Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays (measuring incorporation of 32P or 33P from labeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo, which measures the amount of ADP produced).
-
Data Analysis: Calculate the percent inhibition of each kinase by the test compound relative to a control (e.g., DMSO). For significant inhibitors, perform a dose-response experiment to determine the IC50 value.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. intellicyt.com [intellicyt.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Navigating the Disposal of PD1-PDL1-IN 1 TFA: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of PD1-PDL1-IN 1 TFA, a potent inhibitor of the programmed cell death 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, adhering to rigorous disposal practices is a critical component of responsible laboratory management.[1]
Compound Identification and Safety Data Summary
A clear understanding of the compound's properties is the first step in safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value | Reference |
| Chemical Name | PD1-PDL1-IN 1 (TFA) | MedChemExpress SDS[1] |
| Catalog Number | HY-101058A | MedChemExpress SDS[1] |
| Molecular Formula | C₁₆H₂₄F₃N₇O₈ | MedChemExpress SDS[1] |
| Molecular Weight | 499.40 | MedChemExpress SDS[1] |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling or preparing this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to minimize any risk of exposure.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.
-
Body Protection: A laboratory coat should be worn to protect against contamination.
-
Work Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound in various forms. The overarching principle is to manage chemical waste in accordance with all applicable country, federal, state, and local regulations.[1]
Step 1: Waste Identification and Segregation
-
Unused or Expired Solid Compound: Keep the pure, solid this compound in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, sealable container and label it clearly with the full chemical name ("this compound") and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Solutions: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the approximate concentration and solvent. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a designated, sealed waste bag or container for contaminated solid waste.
Step 2: Waste Storage
-
Store all waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This storage area should be away from incompatible materials, particularly strong acids, alkalis, and oxidizing or reducing agents.[1]
Step 3: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with a complete inventory of the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste handover. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Accidental Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the necessary personal protective equipment.[1]
-
Contain the Spill: Use an appropriate absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Avoid generating dust.
-
Collect the Spill: Carefully collect the absorbed material and any contaminated solids and place them into a sealed, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by wiping with water.
-
Dispose of Waste: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling PD1-PDL1-IN 1 TFA
Essential Safety and Handling Guide for PD1-PDL1-IN 1 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the research chemical this compound. While the inhibitor itself may not be classified as hazardous, the trifluoroacetic acid (TFA) salt component is corrosive and requires strict adherence to safety protocols to prevent injury and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form or when preparing solutions, a comprehensive set of personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards. A face shield is recommended when handling larger quantities.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for low-volume applications.[2][3][4] For higher volumes, heavy-duty gloves such as butyl rubber or Viton are recommended.[1][3] Always check for leaks before use and change gloves immediately upon contact.[1][4] |
| Body Protection | Laboratory Coat | A properly fitting lab coat, fully buttoned, is the minimum requirement.[1][3][4] For larger quantities, consider a chemical-resistant apron.[3] |
| Respiratory Protection | Fume Hood | All work with TFA-containing compounds must be conducted in a certified chemical fume hood.[1][2][3][4] |
| Footwear | Closed-Toed Shoes | Required to protect against spills.[1][4] |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is certified and functioning correctly.[1][2][3]
-
An emergency eyewash station and safety shower must be readily accessible.[1][2][5]
2. Handling of Solid Compound:
-
Before opening, allow the vial of the lyophilized compound to equilibrate to room temperature to prevent condensation.[1]
-
Carefully open the vial inside the fume hood to avoid inhaling any fine powder.[1]
-
Use appropriate, calibrated tools for weighing and transferring the solid.
3. Solution Preparation:
-
When diluting, always add acid (in this case, the TFA-containing compound) to the solvent, never the other way around, to avoid a potentially violent exothermic reaction.[3][4]
-
Use a calibrated pipette to add the appropriate solvent (e.g., DMSO, DMF, or water, as recommended by the supplier) to the vial.[1]
-
Gently vortex or pipette up and down to ensure the compound is fully dissolved. Avoid vigorous shaking.[1]
4. Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizers, and metals.[1][2][3][4][6]
-
For long-term storage of solutions, refer to the supplier's recommendations, which are typically at -20°C or -80°C.[1]
III. Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[1][3][4] Seek immediate medical attention.[3][7] |
| Skin Contact | Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water for at least 15 minutes, using an emergency shower if necessary.[3][4] Seek immediate medical attention.[3][7] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer CPR.[8] Seek immediate medical attention.[4][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.[6][7] |
| Minor Spill (<500 mL) | Confine the spill to a small area using an inert absorbent material (e.g., vermiculite, sand).[2][3][7] Wearing appropriate PPE, clean up the spill and place the waste in a sealed, labeled container for hazardous waste disposal.[2][3] |
| Major Spill (>500 mL) | Evacuate the area immediately and alert others.[2] If there is an imminent threat of fire, activate the nearest fire alarm.[3] Contact your institution's emergency response team.[2][3] |
IV. Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Trifluoroacetic acid waste should be segregated from other waste streams, particularly bases and oxidizers.[3][4]
-
Containerization: Store all waste containing this compound in a clearly labeled, closed, and non-metallic hazardous waste container.[2][3]
-
Contaminated Materials: Disposable items such as gloves, pipette tips, and paper towels that come into contact with the compound should be disposed of as hazardous waste.[4]
-
Disposal Request: Follow your institution's procedures for hazardous waste disposal. This typically involves submitting a request for pickup by the Environmental Health & Safety (EH&S) department.[2][3] Do not pour down the drain. [3][6]
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: A flowchart illustrating the safe handling process for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. amherst.edu [amherst.edu]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
